3-Methyl-3-propylpyrrolidine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-propylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-4-8(2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGMHKGORIRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933705 | |
| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1497-19-4 | |
| Record name | 3-Methyl-3-propyl-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylpropylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-propylpyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Chemical Reactivity of Pyrrolidine 2,5 Dione Derivatives
Established Synthetic Pathways for Pyrrolidine-2,5-dione Derivatives
The synthesis of pyrrolidine-2,5-dione derivatives, a core structure in many biologically active compounds, can be achieved through several established pathways. These methods offer versatility in introducing a wide range of substituents onto the pyrrolidine (B122466) ring, allowing for the systematic exploration of structure-activity relationships. Key synthetic strategies include condensation reactions, Michael additions, and N-Heterocyclic Carbene (NHC)-catalyzed reactions.
Condensation Reactions
Condensation reactions are a fundamental approach for constructing the pyrrolidine-2,5-dione (succinimide) ring. These methods typically involve the reaction of a four-carbon dicarboxylic acid source with an amine, leading to the formation of the cyclic imide structure.
A direct and environmentally friendly method for the synthesis of N-substituted succinimides involves the reaction of succinic acid with primary amines in hot water. researchgate.net This approach avoids the need for catalysts and organic solvents, offering a green alternative to traditional methods. researchgate.net The reaction proceeds by simple stirring at elevated temperatures, typically around 100 °C. researchgate.net
This method has been successfully applied to a variety of primary amines, including aliphatic and aromatic amines, with yields ranging from good to excellent. researchgate.net For instance, the reaction of succinic acid with amines like propylamine, ethylenediamine, and benzylamine (B48309) results in high yields of the corresponding N-substituted succinimides. researchgate.net While the reaction with aromatic amines is generally slower, it still provides the desired products in substantial yields. researchgate.net A plausible mechanism suggests the direct formation of the succinimide (B58015) from the succinic acid and the primary amine without the intermediate formation of succinic anhydride (B1165640). researchgate.net
Table 1: Synthesis of N-Substituted Succinimides from Succinic Acid and Primary Amines in Water researchgate.net
| Amine | Product | Yield (%) |
|---|---|---|
| Propylamine | N-Propylsuccinimide | 92 |
| Benzylamine | N-Benzylsuccinimide | 98 |
| Aniline | N-Phenylsuccinimide | 85 |
| 4-Methylaniline | N-(4-Methylphenyl)succinimide | 88 |
In a related approach, substituted pyrrolidine-2,5-diones have been synthesized by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at 180 °C. nih.gov This high-temperature condensation facilitates the formation of the cyclic imide structure. nih.gov Similarly, cyclocondensation of various dicarboxylic acids with appropriately substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines at 180 °C has been employed to generate libraries of 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov
A widely used and efficient method for the synthesis of N-substituted succinimides is the reaction of succinic anhydride with primary amines. This two-step process typically involves the initial acylation of the amine by succinic anhydride to form a succinamic acid intermediate, followed by a cyclodehydration step to yield the target imide. mdpi.com
The initial ring-opening of succinic anhydride by the amine is generally a high-yield reaction that proceeds under mild conditions in various solvents such as diethyl ether, toluene, or 1,2-dimethoxyethane. mdpi.com The subsequent cyclization to the imide can be achieved through thermal means, often by heating at temperatures around 120 °C, or by using dehydrating agents like acetic anhydride. mdpi.com
A one-pot green synthesis method has been developed using succinic anhydride and various aromatic or aliphatic amines in the presence of zinc and acetic acid. ijcps.org In this procedure, the amine is dissolved in acetic acid, followed by the addition of succinic anhydride. Subsequent addition of zinc powder initiates an exothermic reaction, and after a period of stirring, the N-substituted succinimide is obtained in high yield upon aqueous workup. ijcps.org
Table 2: One-Pot Synthesis of N-Substituted Succinimides from Succinic Anhydride and Amines ijcps.org
| Amine | Product | Yield (%) |
|---|---|---|
| Aniline | N-Phenylsuccinimide | 92 |
| 4-Chloroaniline | N-(4-Chlorophenyl)succinimide | 94 |
| 4-Methylaniline | N-(p-Tolyl)succinimide | 95 |
| Benzylamine | N-Benzylsuccinimide | 90 |
This reaction has also been employed in the synthesis of precursors for more complex pyrrolidine-2,5-dione derivatives. For instance, anthranilic acid can be reacted with succinic anhydride to form an intermediate that is further elaborated into quinazolinone-containing pyrrolidine-2,5-diones. researchgate.net
Michael Addition of Ketones to N-Substituted Maleimides
The Michael addition of carbon nucleophiles to N-substituted maleimides represents a powerful strategy for the construction of substituted pyrrolidine-2,5-dione rings. This conjugate addition reaction allows for the formation of a new carbon-carbon bond at the 3-position of the pyrrolidine-2,5-dione core.
The enantioselective conjugate addition of ketones to maleimides has been achieved using organocatalysts. For example, a chiral primary amine-salicylamide derived from trans-cyclohexane-1,2-diamine has been shown to effectively catalyze this reaction, affording the desired succinimide adducts in good to excellent yields and with high enantioselectivities. nih.gov This method has been successfully applied to various cyclic and acyclic ketones. researchgate.net
In a specific application, a series of pyrrolidine-2,5-dione derivatives were synthesized as potential multi-target anti-inflammatory agents through the Michael addition of ketones to N-substituted maleimides. researchgate.net This reaction was facilitated by a self-assembled three-component organocatalyst system. researchgate.net
Table 3: Organocatalyzed Michael Addition of Ketones to N-Substituted Maleimides nih.gov
| Ketone | N-Substituted Maleimide | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Cyclohexanone | N-Phenylmaleimide | 3-(2-Oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione | 98 | 99 |
| Cyclopentanone | N-Phenylmaleimide | 3-(2-Oxocyclopentyl)-1-phenylpyrrolidine-2,5-dione | 95 | 98 |
| Acetone | N-Phenylmaleimide | 3-(2-Oxopropyl)-1-phenylpyrrolidine-2,5-dione | 85 | 90 |
N-Heterocyclic Carbene (NHC)-Catalyzed Reactions
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of pyrrolidine-2,5-dione derivatives. The unique reactivity of NHCs allows for umpolung (polarity reversal) of aldehydes, enabling them to act as acyl anion equivalents.
A notable application of NHC catalysis in this context is the intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides. acs.org This reaction provides a convenient route to valuable succinimide derivatives containing 1,4- and 1,5-dicarbonyl scaffolds. acs.org The reaction involves the NHC-catalyzed conjugate addition of an aldehyde to the double bond of the itaconimide. irapa.org
The process is operationally simple and demonstrates a broad substrate scope, tolerating a range of substituents on both the aromatic aldehyde and the N-substituted itaconimide. acs.org The reaction has been shown to work well with both N-aryl and N-alkyl substituted itaconimides, furnishing the desired Stetter products in good to excellent yields. acs.org A delicate balance is required to favor the Stetter reaction over the competing isomerization of the itaconimide double bond. acs.org
Table 4: NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides acs.org
| Aromatic Aldehyde | N-Substituted Itaconimide | Product | Yield (%) |
|---|---|---|---|
| p-Chlorobenzaldehyde | N-Phenylitaconimide | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-phenylpyrrolidine-2,5-dione | 95 |
| Benzaldehyde | N-(4-Methoxyphenyl)itaconimide | 1-(4-Methoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrrolidine-2,5-dione | 88 |
| Naphthaldehyde | N-Benzylitaconimide | 1-Benzyl-3-(2-(naphthalen-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione | 75 |
Advanced Synthetic Methodologies for Pyrrolidine-Containing Drugs
The pyrrolidine ring is a crucial scaffold in numerous FDA-approved drugs. nih.govnih.gov Consequently, the development of advanced synthetic methods for creating substituted pyrrolidines, such as 3-Methyl-3-propylpyrrolidine-2,5-dione, is of significant interest in medicinal chemistry. mdpi.com Methodologies for synthesizing these structures can be broadly categorized into those that modify an existing pyrrolidine ring and those that construct the ring from acyclic precursors through cyclization. mdpi.com
Traditional synthesis of 3,3-disubstituted succinimides, including this compound, often involves reactions like malonate alkylation, which typically result in a racemic mixture of the product. evitachem.com Given that the C3 carbon atom is a chiral center, the development of stereoselective methods is paramount to access optically pure compounds, which may exhibit distinct biological activities. evitachem.com
Stereoselective Synthesis Approaches for Optically Pure Compounds
To overcome the limitations of racemic synthesis, several stereoselective approaches have been developed for producing enantioenriched 3,3-disubstituted succinimides. A notable method is the enantioselective three-component reaction involving vinyl diazosuccinimides, alcohols, and imines, achieved through the cooperative catalysis of a rhodium complex (Rh₂(OAc)₄) and a chiral phosphoric acid. researchgate.netrsc.org This approach allows for the construction of the chiral succinimide core with high enantioselectivity. researchgate.netrsc.org
Another powerful technique for creating densely substituted pyrrolidine rings with high stereocontrol is the [3+2] cycloaddition reaction. ua.esacs.org These reactions, for instance between azomethine ylides and suitable dipolarophiles, can generate multiple stereogenic centers simultaneously with high diastereoselectivity. ua.esacs.org While many applications focus on different substitution patterns, the principles are foundational for the stereocontrolled synthesis of the pyrrolidine-2,5-dione core. nih.gov The pursuit of these advanced methods is driven by the need to create novel molecular architectures with specific three-dimensional arrangements for pharmaceutical applications. nih.gov
Chemical Reactivity of Substituted Succinimides
The chemical reactivity of this compound is governed by the functional groups within its succinimide core. The imide (N-H) proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. This reactivity is fundamental to the derivatization strategies discussed below, particularly in the formation of N-Mannich bases. researchgate.netnih.gov The two carbonyl groups are susceptible to nucleophilic attack, although they are less reactive than those in acyclic imides due to ring strain and electronic effects. The compound is generally stable under standard laboratory conditions but can be sensitive to extreme pH or high temperatures, which may lead to ring-opening hydrolysis. evitachem.com The substituents at the C3 position (methyl and propyl groups) provide steric hindrance that can influence the accessibility of the carbonyl carbons to nucleophiles.
Derivatization Strategies for Structural Modification and Hybrid Compound Formation
The succinimide scaffold is a versatile platform for structural modification. Derivatization can be targeted at the nitrogen atom or the carbon backbone to create a diverse array of new molecules, including complex hybrid compounds with other heterocyclic systems. nih.gov
Bis-heterocyclic Compound Formation
Bis-succinimide structures, where two succinimide rings are linked, have been synthesized and explored for their utility, for example, as organo-catalysts. researchgate.net The stereoselective formation of such compounds has also been investigated. researchgate.net A related strategy involves creating hybrid molecules by linking the succinimide core to other heterocyclic rings. For instance, new maleimide-succinimide derivatives have been synthesized, combining two distinct and biologically relevant cyclic imide structures into a single molecule. ekb.eg
N-Mannich Base Derivatives
A primary strategy for derivatizing 3,3-disubstituted succinimides is the Mannich reaction at the nitrogen atom. researchgate.net This three-component condensation involves the succinimide, formaldehyde (B43269), and a primary or secondary amine, resulting in the formation of an N-aminomethyl derivative, known as an N-Mannich base. researchgate.net This reaction is a versatile method for introducing a wide range of aminomethyl substituents onto the succinimide nitrogen, significantly altering the molecule's physicochemical properties.
Extensive research has been conducted on the synthesis of N-Mannich bases from 3,3-disubstituted pyrrolidine-2,5-diones that are structurally analogous to this compound, such as 3-ethyl-3-methyl and 3-methyl-3-phenyl derivatives. nih.govnih.govresearchgate.net These studies have produced libraries of compounds by reacting the parent succinimide with formaldehyde and various amines, including piperazine, piperidine, and morpholine (B109124) derivatives. nih.govnih.gov
| Parent Succinimide Core | Amine Component | Resulting N-Mannich Base Class | Reference |
|---|---|---|---|
| 3-Methyl-3-phenylpyrrolidine-2,5-dione | 4-(2-Hydroxyethyl)piperazine | N-[{4-(2-hydroxyethyl)-piperazin-1-yl}-methyl] derivatives | nih.gov |
| 3-Methyl-3-phenylpyrrolidine-2,5-dione | 4-Benzylpiperidine | N-[(4-benzylpiperidin-1-yl)-methyl] derivatives | nih.gov |
| 3,3-Diphenylpyrrolidine-2,5-dione | 4-(3-Trifluoromethylphenyl)piperazine | N-[{4-(Aryl)-piperazin-1-yl}-methyl] derivatives | nih.gov |
| 3-Ethyl-3-methylpyrrolidine-2,5-dione | Various 4-phenylpiperazines | N-[{4-(Aryl)-piperazin-1-yl}-methyl] derivatives | nih.gov |
| 3,3-Dimethylpyrrolidine-2,5-dione | 4-Phenylpiperazine | N-[{4-Phenylpiperazin-1-yl}-methyl] derivatives | researchgate.net |
Hybrid Structures with Diverse Heterocyclic Rings (e.g., Pyrazoline, Thiophene)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. nih.govresearchgate.net The this compound scaffold can be incorporated into hybrid structures with other important heterocyclic rings like pyrazoline and thiophene (B33073).
Pyrazoline Hybrids: Pyrazolines are five-membered nitrogen-containing heterocycles that have been extensively studied as components of hybrid molecules, particularly in the development of anticancer agents. nih.govnih.govbohrium.com A succinimide-pyrazoline hybrid could be synthesized by first introducing a reactive handle onto the succinimide core. For example, an N-alkylation with a halo-substituted chalcone (B49325) precursor, followed by cyclization with hydrazine, would yield the target hybrid.
Thiophene Hybrids: Thiophene is another key heterocycle found in many pharmaceuticals. semanticscholar.org Thiophene-containing hybrids are explored for various biological activities. nih.govnih.govmdpi.com The synthesis of a thiophene-succinimide hybrid could be achieved by utilizing standard thiophene synthetic routes, such as the Gewald reaction, with precursors bearing the succinimide moiety. Alternatively, coupling reactions could be employed to link a pre-formed thiophene ring to the succinimide core, for instance, by N-alkylation with a halomethylthiophene.
Biological Activities and Pharmacological Potential of Pyrrolidine 2,5 Dione Analogs
Anticonvulsant Properties
Derivatives of pyrrolidine-2,5-dione have been extensively studied for their potential as anticonvulsant agents. These investigations have demonstrated efficacy in various preclinical seizure models and have begun to elucidate the underlying mechanisms of action, which appear to involve modulation of key neuronal targets.
Pyrrolidine-2,5-dione analogs have shown a broad spectrum of anticonvulsant activity in established rodent models of epilepsy. nih.gov The maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, the subcutaneous pentylenetetrazole (scPTZ) test, which models myoclonic and absence seizures, and the 6 Hz psychomotor seizure test, a model for therapy-resistant partial seizures, are standard preclinical screens for antiseizure medications. nih.govnih.govnih.gov
One notable derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated significant efficacy in both the MES and 6 Hz seizure models, with median effective dose (ED₅₀) values of 62.14 mg/kg and 75.59 mg/kg, respectively. nih.govresearchgate.net Another active compound, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, showed protective effects in the MES and scPTZ tests. uj.edu.pl Similarly, the derivative 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6) also displayed potent activity, with ED₅₀ values of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test. mdpi.com
The scPTZ test has also been used to evaluate these compounds. For instance, one 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivative was active in the scPTZ test at a dose of 100 mg/kg, significantly prolonging the time to the first seizure episode. nih.gov
| Compound Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |
|---|---|---|---|---|
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES | 62.14 | Valproic Acid | 252.7 |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz | 75.59 | Valproic Acid | 130.6 |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | Valproic Acid | 252.74 |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz | 28.20 | Valproic Acid | 130.64 |
The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability. nih.gov Drugs that block voltage-gated sodium channels are used to treat epilepsy, and those that block voltage-gated calcium channels are also employed for this purpose. nih.gov Research into active pyrrolidine-2,5-dione derivatives suggests that their anticonvulsant effects may be mediated, at least in part, through interaction with these channels.
In vitro studies on the highly active compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride revealed a moderate but balanced inhibition of both neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. nih.gov Similarly, the probable molecular mechanism for another potent derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, is also believed to involve interaction with these same sodium and calcium channels. mdpi.com The principal pore-forming subunits of these channels are structurally related, providing a basis for dual activity. nih.gov
The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) play a crucial role in regulating GABAergic activity by clearing GABA from the synaptic cleft. nih.govnih.gov Inhibition of these transporters, particularly GAT-1, can enhance GABAergic transmission and produce an anticonvulsant effect. nih.gov
Investigations into the mechanisms of action for active pyrrolidine-2,5-dione anticonvulsants have included assessments of their effects on GABA transporters. nih.govresearchgate.net While direct, potent inhibition by the specific analog 3-Methyl-3-propylpyrrolidine-2,5-dione is not extensively detailed, the broader class of compounds to which it belongs has been evaluated for this activity. For example, the anticonvulsant mechanisms of certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives were assessed for their influence on GAT, alongside their effects on ion channels. nih.govresearchgate.net The transporter GAT-3, expressed in astrocytes, also contributes to the regulation of extracellular GABA and may play a role in controlling neuronal excitability, especially during periods of high network activity. researchgate.net
Anti-inflammatory Effects
In addition to their neurological effects, certain analogs of pyrrolidine-2,5-dione have demonstrated potential as anti-inflammatory agents. These properties are often evaluated through in vitro assays that measure the inhibition of key enzymes involved in the inflammatory cascade.
The anti-inflammatory potential of N-substituted pyrrolidine-2,5-dione derivatives has been assessed using various in vitro methods, including albumin denaturation and anti-protease assays. nih.gov One key approach involves measuring the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, potent mediators of inflammation. researchgate.netnih.gov
The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is involved in protective functions, whereas COX-2 is an inducible enzyme primarily found at sites of inflammation. medcentral.com Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. medcentral.comresearchgate.net
A series of N-substituted pyrrolidine-2,5-dione derivatives showed inhibitory activity in the low micromolar to submicromolar ranges. nih.gov Notably, these compounds also demonstrated selectivity for COX-2. One particular derivative emerged as the most potent inhibitor of COX-2, with a half-maximal inhibitory concentration (IC₅₀) value of 0.98 µM and a selectivity index (SI) of 31.5. nih.gov This selectivity is supported by docking simulations which show significant interactions with amino acid residues present in the secondary pocket of the COX-2 enzyme. nih.gov
| Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| COX-1 | 30.87 | 31.5 |
| COX-2 | 0.98 |
In vitro Assays for Anti-inflammatory Potential
Antimicrobial Activity
The pyrrolidine-2,5-dione (succinimide) scaffold is a fascinating class of heterocyclic compounds with recognized antimicrobial properties. uobasrah.edu.iq The development of novel antimicrobial agents is crucial due to the increasing threat of multidrug-resistant (MDR) bacteria. nih.gov
Gram-negative bacteria, such as Pseudomonas aeruginosa, present a significant challenge for antimicrobial therapy due to their complex cell envelope, which can be difficult for drugs to penetrate. nih.govnih.gov Research into pyrrolidine-2,3-dione derivatives, which are structurally related to this compound, has identified them as a potential new class of antibacterial agents. nih.gov These compounds have been shown to inhibit penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis and are the targets of β-lactam antibiotics. nih.gov
Studies have demonstrated that certain pyrrolidine-2,3-dione analogs exhibit antibacterial activity against P. aeruginosa, particularly when used in combination with a permeabilizer to facilitate entry across the bacterial outer membrane. nih.gov This suggests that while the core scaffold has intrinsic activity, chemical modifications are necessary to optimize its physicochemical properties for effective penetration into Gram-negative bacteria. nih.gov The search for new pyrrolomycin antibiotics, which contain a pyrrole nucleus, has also yielded compounds with strong bactericidal activity against Gram-negative strains. mdpi.com This highlights the potential of pyrrole-containing structures, including pyrrolidine-2,5-diones, as a foundation for developing new agents to combat MDR bacterial infections. mdpi.comsemanticscholar.org
Mechanisms Involving Cytoplasmic Mur Ligase Inhibition
The rise of antibiotic resistance has spurred the search for novel antibacterial agents that act on new molecular targets. nih.gov The bacterial cell wall, a structure essential for prokaryotic survival and absent in eukaryotes, presents a prime target. Specifically, the early cytoplasmic steps of peptidoglycan biosynthesis, carried out by the Mur family of enzymes (MurA-MurF), are of growing interest for antibiotic discovery. nih.gov
Pyrrolidine-2,5-dione analogs have been identified as potential inhibitors of these crucial enzymes. Mur ligases (MurC, D, E, and F) are ATP-dependent enzymes responsible for the sequential addition of amino acids to form the peptide stem of peptidoglycan. Inhibition of these enzymes disrupts cell wall synthesis, leading to bacterial cell death. Research has focused on developing compounds that can inhibit multiple Mur ligases simultaneously. nih.gov While much of the research has identified various inhibitor scaffolds, the pyrrolidinedione core is being explored as a promising starting point for the development of novel antibiotics targeting this essential bacterial pathway. nih.gov
Anticancer and Antitumor Potential
The pyrrolidine-2,5-dione scaffold is a key feature in many compounds investigated for their anticancer properties. nih.govnih.govnih.gov The versatility of this heterocyclic system allows for the synthesis of hybrid molecules designed to enhance cytotoxic effects against various cancer cell lines. researchgate.netnih.gov
Cytotoxicity in Various Cancer Cell Lines (e.g., MCF7, HT29, K562, HeLa, Jurkat)
Derivatives of pyrrolidine-2,5-dione have demonstrated significant cytotoxic effects across a range of human cancer cell lines. Studies on hybrid molecules incorporating this scaffold have shown potent antiproliferative activity. For instance, certain pyrrolidinedione–thiazolidinone hybrids have exhibited low micromolar toxicity toward breast cancer cell lines including MCF-7, T-47D, MDA-MB-231, and HCC1954, while showing significantly lower toxicity to non-cancerous human breast epithelial cells. nih.gov
Similarly, other research has highlighted the efficacy of these compounds against leukemia, colon cancer, and central nervous system tumors. researchgate.net Spiropyrrolidine analogs have been evaluated against A549 (lung carcinoma) and Jurkat (T-cell leukemia) cells, showing promising anticancer effects with low toxicity to non-cancer cells. nih.gov Specific thiophen-containing pyrrolidine-2,5-dione derivatives have shown good activity against both MCF-7 and HeLa (cervical cancer) cells. nih.gov The cytotoxic potential of these compounds underscores their promise as a basis for the development of new chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of Selected Pyrrolidine-2,5-dione Analogs
| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) |
|---|---|---|---|
| Les-6287 | MCF-7 (Breast) | 1.43 ± 0.18 | 48 |
| Les-6287 | MDA-MB-231 (Breast) | 1.37 ± 0.15 | 48 |
| Les-6294 | MCF-7 (Breast) | 3.54 ± 0.14 | 48 |
| Les-6328 | MDA-MB-231 (Breast) | 2.01 ± 0.12 | 48 |
| Thiophen-containing derivative 37e | MCF-7 (Breast) | 17 | Not Specified |
| Thiophen-containing derivative 37e | HeLa (Cervical) | 19 | Not Specified |
This table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrrolidine-2,5-dione analogs against different cancer cell lines, as reported in scientific literature. nih.govnih.gov Data is compiled from multiple studies to illustrate the cytotoxic potential of this class of compounds.
DNA-Targeting Strategies and Mechanisms
One of the key mechanisms through which pyrrolidine-based compounds exert their anticancer effects is by interacting with DNA. Some pyrrolidine (B122466) alkaloids have been shown to possess a binding affinity for DNA, leading to significant DNA damage in cancer cells. frontiersin.org This interaction can occur through various modes, disrupting DNA replication and transcription and ultimately triggering programmed cell death (apoptosis).
Studies on pyrrolidinedione-rhodaninine hybrids have demonstrated that these compounds can induce DNA damage in human T-leukemia Jurkat cells. researchgate.net The damage is often characterized by the appearance of DNA in comet tail assays, indicating single-strand breaks. researchgate.net Furthermore, some compounds induce internucleosomal fragmentation of nuclear DNA, a hallmark of apoptosis. researchgate.netresearchgate.net The ability of these agents to damage DNA selectively in cancer cells is a critical aspect of their therapeutic potential. mdpi.com For example, a metabolite identified as PPDHMP, which contains a pyrrole-pyrazine dione (B5365651) structure, has been shown to induce progressive accumulation of fragmented DNA in cancer cells over time. researchgate.netnih.gov
Redox Dysregulation as a Therapeutic Strategy in Malignant Cells
Cancer cells often exhibit an altered redox state compared to normal cells, characterized by higher levels of reactive oxygen species (ROS). mdpi.com This altered state, while promoting cancer progression, also makes cancer cells more vulnerable to further oxidative stress. Exploiting this vulnerability through redox dysregulation is a promising therapeutic strategy. nih.gov
Certain anticancer compounds can either act as antioxidants or, conversely, generate excessive ROS, pushing cancer cells beyond their tolerance threshold and inducing cell death. mdpi.com Pyrrolidine derivatives have been implicated in modulating the cellular redox balance. For instance, some novel diazaphenothiazines with a pyridine core (a related nitrogen-containing heterocycle) were found to induce redox imbalance by depleting intracellular glutathione (GSH) in melanoma cells, which may be a key factor driving these cells toward apoptosis. nih.gov While direct evidence for this compound is still emerging, the broader class of related heterocyclic compounds suggests that influencing the redox homeostasis of malignant cells is a plausible mechanism of their anticancer action. mdpi.commdpi.com
Antidiabetic Activity
Beyond their applications in oncology and bacteriology, pyrrolidine-2,5-dione analogs are also being investigated for their potential in managing metabolic disorders like diabetes mellitus. nih.govnih.gov The structural features of these compounds, particularly their resemblance to established antidiabetic drugs, have prompted research into their efficacy as hypoglycemic agents. nih.gov For example, ketone derivatives of succinimides (a synonym for pyrrolidine-2,5-diones) have been synthesized and evaluated for their ability to inhibit key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. nih.gov Inhibition of these enzymes can slow down glucose absorption and help manage blood sugar levels. nih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
A primary target for many antidiabetic drugs is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor that is a master regulator of lipid and glucose metabolism. nih.govfrontiersin.org Synthetic agonists for PPARγ, such as the thiazolidinediones (TZDs), are used clinically to treat type 2 diabetes by improving insulin sensitivity. nih.govmdpi.com
Given the structural similarities between pyrrolidine-2,5-diones and thiazolidinediones, it is hypothesized that the former may also exert its antidiabetic effects through PPARγ activation. nih.gov PPARγ activation regulates the expression of a multitude of genes involved in insulin signaling, adipogenesis, and inflammation. frontiersin.orgnih.gov While full PPARγ agonists can have side effects, there is significant interest in developing partial agonists or selective modulators that retain the therapeutic benefits with an improved safety profile. guidetopharmacology.orgresearchgate.net The investigation of pyrrolidine-2,5-dione derivatives as a new class of PPARγ modulators represents a promising avenue for the development of novel treatments for type 2 diabetes and other metabolic diseases. researchgate.net
Enzyme Inhibition Profiles
Pyrrolidine-2,5-dione derivatives have demonstrated notable inhibitory effects against several key enzymes implicated in human diseases. Their ability to modulate the activity of these enzymes highlights their potential as therapeutic agents.
α-Glucosidase and α-Amylase Inhibition
Derivatives of pyrrolidine-2,5-dione have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are crucial targets in the management of type 2 diabetes mellitus. nih.govnih.gov The inhibition of these enzymes can delay carbohydrate digestion, leading to a reduction in postprandial hyperglycemia. nih.gov
In one study, a series of synthesized pyrrolidine-2,5-dione derivatives showed moderate to poor α-glucosidase inhibition. nih.gov However, compound 11o from this series emerged as a potent inhibitor with an IC₅₀ value of 28.3 ± 0.28 µM. nih.gov Another study on N-acetylpyrrolidine derivatives reported IC₅₀ values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM against α-glucosidase. nih.gov For α-amylase, the same N-acetylpyrrolidine derivatives showed IC₅₀ values of 2.72 ± 0.09 mM and 3.21 ± 0.65 mM. nih.gov
Research on pyrrolidine-based chalcones also identified dual inhibitors of both enzymes. One particular compound exhibited an IC₅₀ value of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase, demonstrating a potent dual inhibitory effect. acs.org
Table 1: Inhibitory Activity of Pyrrolidine-2,5-dione Analogs against α-Glucosidase and α-Amylase
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Pyrrolidine-2,5-dione derivative 11o | α-Glucosidase | 28.3 ± 0.28 µM | nih.gov |
| N-acetylpyrrolidine derivative 4a | α-Glucosidase | 0.52 ± 0.02 mM | nih.govresearchgate.net |
| N-acetylpyrrolidine derivative 4b | α-Glucosidase | 1.64 ± 0.08 mM | nih.govresearchgate.net |
| N-acetylpyrrolidine derivative 4a | α-Amylase | 2.72 ± 0.09 mM | nih.govresearchgate.net |
| N-acetylpyrrolidine derivative 4b | α-Amylase | 3.21 ± 0.65 mM | nih.govresearchgate.net |
| Pyrrolidine-chalcone hybrid 3 | α-Amylase | 14.61 ± 0.12 μM | acs.org |
| Pyrrolidine-chalcone hybrid 3 | α-Glucosidase | 25.38 ± 2.09 μM | acs.org |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulator in insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net The inhibition of PTP1B can enhance insulin sensitivity. nih.gov While research on direct inhibition by this compound is limited, studies on related heterocyclic compounds provide valuable insights. For instance, derivatives of thiazolidine-2,4-dione, which are structurally similar to pyrrolidine-2,5-diones, have been identified as potent PTP1B inhibitors, with some compounds showing IC₅₀ values as low as 0.41 ± 0.05 μM. mdpi.com The search for selective PTP1B inhibitors is a crucial area of drug discovery, as many potent inhibitors have been limited by low oral bioavailability due to the charged nature of the enzyme's active site. researchgate.net
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is an enzyme involved in the degradation of incretin hormones, which play a role in stimulating insulin secretion. nih.govmdpi.com Inhibiting DPP-4 is an established therapeutic approach for type 2 diabetes. mdpi.com Pyrrolidine-containing structures are a key feature of several DPP-4 inhibitors. nih.govacs.org For example, a novel series of cis-2,5-dicyanopyrrolidine derivatives were synthesized and evaluated as selective and orally bioavailable DPP-4 inhibitors. nih.gov Another report highlighted a pyrrolidine derivative that exhibited significant DPP-IV enzyme inhibition with an IC₅₀ value of 11.32 ± 1.59 μM. frontiersin.org The pyrrolidine moiety often serves as a crucial binding fragment in the S1 pocket of the DPP-4 enzyme. nih.gov
Antioxidant Activity
Pyrrolidine-2,5-dione analogs have also been recognized for their antioxidant properties, which involve the scavenging of reactive oxygen species (ROS).
Reactive Oxygen Species (ROS) Scavenging Mechanisms
Reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to cellular components like DNA and proteins. researchgate.net Antioxidants can neutralize these harmful species, thereby reducing oxidative stress. researchgate.net The antioxidant mechanism of pyrrolidine-2,5-dione analogs is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thus stabilizing it. The chemical stability and reactivity of these compounds, which influence their antioxidant potential, are related to the energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov A smaller HOMO-LUMO energy gap generally corresponds to higher reactivity and greater biological activity, including antioxidant effects. researchgate.netnih.gov
In vitro Free Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of pyrrolidine-2,5-dione derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net
In one study, a synthesized aldehydic-pyrrolidinedione derivative, 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)butanal, was tested for its antioxidant potential. dovepress.com It demonstrated an IC₅₀ value of 139.74 µg/mL against the DPPH radical and 84.36 µg/mL against the ABTS radical. dovepress.com Another investigation into pyrrolidine-2,5-dione derivatives reported low antioxidant properties, with IC₅₀ values ranging from 535.65 μg/mL to 89.59 μg/mL in a DPPH assay. researchgate.net Similarly, N-acetylpyrrolidine derivatives were assessed for their free radical scavenging ability, with one compound showing a higher capacity with an IC₅₀ value of 1.01 ± 0.010 mM. researchgate.net
Table 2: In vitro Antioxidant Activity of Pyrrolidine-2,5-dione Analogs
| Compound/Derivative | Assay | IC₅₀ Value | Reference |
|---|---|---|---|
| 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)butanal | DPPH | 139.74 µg/mL | dovepress.com |
| 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)butanal | ABTS | 84.36 µg/mL | dovepress.com |
| Pyrrolidine-2,5-dione derivatives | DPPH | 89.59 - 535.65 µg/mL | researchgate.net |
| N-acetylpyrrolidine derivative 4a | Free Radical Scavenging | 1.01 ± 0.010 mM | researchgate.net |
Anti-cholinesterase Activity
Scientific literature available does not currently provide specific data on the anti-cholinesterase activity of this compound.
There is no available research data on the acetylcholinesterase (AChE) inhibitory activity of this compound.
There is no available research data on the butyrylcholinesterase (BChE) inhibitory activity of this compound.
Antinociceptive Activity
Several analogs of this compound have been investigated for their antinociceptive (pain-relieving) properties in various animal models. These studies suggest that the pyrrolidine-2,5-dione core structure is a promising scaffold for the development of new analgesic agents.
The antinociceptive effects of certain 3-substituted pyrrolidine-2,5-dione derivatives have been demonstrated in established in vivo pain models. For instance, a study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives showed significant antinociceptive effects in the formalin test, a model of tonic pain. nih.gov In this test, some of these compounds were effective in both the initial neurogenic phase and the later inflammatory phase. nih.gov
The writhing test, which assesses visceral pain, has also been used to evaluate the analgesic potential of pyrrolidine-2,5-dione analogs. nih.gov Furthermore, the hot plate test, a model for thermal pain, has been employed to investigate the antinociceptive activity of this class of compounds. nih.gov
One study on new hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione evaluated their antinociceptive activity in both the hot plate and writhing tests. nih.gov
| Compound Class | In Vivo Pain Model | Observed Effect | Reference |
|---|---|---|---|
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin Test | Significant antinociceptive effect in both neurogenic and inflammatory phases for some derivatives. | nih.gov |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Writhing Test | Demonstrated peripheral analgesic efficacy. | nih.gov |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Hot Plate Test | Evaluated for antinociceptive activity. | nih.gov |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin Test | Significant analgesic effect observed. | nih.gov |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Oxaliplatin-Induced Neuropathic Pain Model | Effectively alleviated allodynia. | nih.gov |
The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a key player in pain signaling pathways. semanticscholar.orgmdpi.com The affinity of certain pyrrolidine-2,5-dione derivatives for the TRPV1 receptor has been investigated to elucidate their mechanism of analgesic action. nih.gov For some 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives, their affinity for the TRPV1 receptor was studied to determine the possible mechanism of their analgesic effect. nih.gov This suggests that interaction with the TRPV1 receptor could be a contributing factor to the antinociceptive properties of this class of compounds.
Other Reported Biological Activities
The pyrrolidine-2,5-dione scaffold is present in a variety of compounds that have been explored for other biological activities beyond analgesia. These include anticonvulsant, anti-inflammatory, and anticancer properties.
Anticonvulsant Activity: A number of pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant effects in animal models of epilepsy. nih.govnih.gov For example, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione and 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have shown promising anticonvulsant activity in tests such as the maximal electroshock (MES) and 6 Hz seizure models. nih.govnih.gov
Anti-inflammatory Activity: Research has indicated that certain N-substituted pyrrolidine-2,5-dione derivatives possess anti-inflammatory properties. nih.gov These compounds have been shown to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.gov
Anticancer Activity: The potential of pyrrolidine-2,5-dione based compounds as anticancer agents has also been investigated. nih.gov Some derivatives have shown inhibitory activity against enzymes involved in steroid biosynthesis, such as aromatase and 17α-hydroxylase/17,20-lyase, suggesting their potential as anti-tumor agents. nih.gov
| Activity | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Anticonvulsant | 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Showed activity in MES and 6 Hz seizure models. | nih.gov |
| Anticonvulsant | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Demonstrated potent and broad-spectrum anticonvulsant activity. | nih.gov |
| Anti-inflammatory | N-substituted pyrrolidine-2,5-dione derivatives | Inhibited COX-1, COX-2, and 5-LOX enzymes. | nih.gov |
| Anticancer | Pyrrolidine-2,5-dione based compounds | Showed inhibition of aromatase and 17α-hydroxylase/17,20-lyase. | nih.gov |
5-HT Receptor Ligand Interactions
There is no specific information available in the reviewed scientific literature regarding the interaction of this compound with 5-HT receptors.
For context, other derivatives of the pyrrolidine-2,5-dione class have been investigated for their affinity to serotonin receptors. For instance, novel conformationally constrained derivatives have been synthesized and evaluated as potent 5-HT(3) receptor ligands. nih.gov Additionally, other analogs have been designed and studied for their activity as 5-HT(1A) receptor agonists. nih.gov These studies highlight the potential of the pyrrolidine-2,5-dione scaffold in the development of new serotonergic agents. However, without specific experimental data, the 5-HT receptor binding profile of this compound remains unknown.
General Enzyme Inhibition Profiling
Specific data on the general enzyme inhibition profile of this compound could not be located in the available scientific literature.
The broader class of pyrrolidine-2,5-dione derivatives has been shown to inhibit various enzymes. For example, some analogs have been synthesized and evaluated as inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis. core.ac.ukuniv.kiev.ua Other studies have explored pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase. nih.gov Furthermore, some derivatives have been investigated as potential HIV protease inhibitors. mdpi.com This indicates that the pyrrolidine-2,5-dione core can be a valuable fragment in the design of enzyme inhibitors. Nevertheless, the specific enzyme inhibitory activities of this compound have not been reported.
Structure Activity Relationship Sar Studies of Pyrrolidine 2,5 Dione Derivatives
Analysis of Structural Features Influencing Diverse Biological Activities
The pyrrolidine-2,5-dione ring system is a key pharmacophore found in numerous biologically active compounds. mdpi.com Its structural versatility allows it to serve as a template for developing agents that target a variety of biological pathways, leading to a broad spectrum of pharmacological activities. nih.gov
Anticonvulsant Activity : The pyrrolidine-2,5-dione core is a well-established feature in anticonvulsant drugs, with ethosuximide (B1671622) being a prime example used for absence seizures. nih.gov Research has shown that hybrid molecules incorporating this scaffold with fragments of other antiepileptic drugs (AEDs) can result in compounds effective in multiple seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The mechanism often involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com
Anti-inflammatory Activity : Many derivatives exhibit significant anti-inflammatory effects, primarily through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov By targeting both pathways of the arachidonic acid metabolism, these compounds can effectively reduce inflammation. bohrium.com Some derivatives show high selectivity for COX-2, which is a desirable trait for anti-inflammatory agents. nih.govnih.gov
Antitumor Activity : Certain pyrrolidine-2,5-dione derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. uobasrah.edu.iqresearchgate.net For instance, studies have identified compounds with significant activity against breast cancer (MCF-7) and colon cancer (HT29) cells. uobasrah.edu.iqresearchgate.net The antitumor mechanism can involve the inhibition of key enzymes like VEGFR-2 and histone deacetylase (HDAC), as well as inducing apoptosis. researchgate.net
Antimicrobial Activity : The scaffold has also been utilized to develop agents with antimicrobial properties. Bioassays have shown that specific derivatives possess potential activity against bacteria such as Enterococcus faecalis and fungi like Candida albicans. uobasrah.edu.iq The introduction of certain functional groups, such as an azo moiety, has been linked to enhanced antibacterial activity. researchgate.netscispace.com
| Biological Activity | Key Structural Features/Mechanisms | Example Derivative Class |
|---|---|---|
| Anticonvulsant | Interaction with voltage-gated sodium and calcium channels. nih.govnih.gov | Hybrids with thiophene (B33073) rings or acetamide (B32628) linkers. nih.gov |
| Anti-inflammatory | Dual inhibition of COX/LOX pathways; selective COX-2 inhibition. nih.govnih.gov | N-substituted derivatives with diaryl pattern mimicry. nih.gov |
| Antitumor | Inhibition of VEGFR-2 and HDAC; induction of apoptosis. researchgate.net | Pyrazoline-substituted pyrrolidine-2,5-diones. researchgate.net |
| Antimicrobial | Hydrophobic interactions with bacterial biomolecules; presence of pharmacophoric groups like azo functions. researchgate.netbohrium.com | Derivatives with bromo, hydroxyl, and methoxy (B1213986) groups. uobasrah.edu.iq |
Impact of Substitutions on the Pyrrolidine (B122466) Ring on Biological Activity
The biological profile of pyrrolidine-2,5-dione derivatives is heavily influenced by the nature and position of substituents on the heterocyclic ring. Modifications at the N1, C3, and C5 positions can drastically alter potency and selectivity. nih.gov
N1 Position : The nitrogen atom of the pyrrolidine ring is a common site for substitution, with nearly all FDA-approved pyrrolidine drugs being substituted at this position. nih.gov For anti-inflammatory activity, N-substitution with cycloalkyl, alkyl, and aryl carbonyl groups has been explored. nih.gov In the context of anticonvulsant activity, linking morpholine (B109124) or 4-arylpiperazine fragments to the N1 position, often via a linker, has proven effective. nih.gov
3rd Position : The C3 position is a critical determinant of activity, particularly for anticonvulsant properties. nih.gov
Aromatic Substituents : The presence of a phenyl ring, especially with electron-withdrawing groups like chlorine, enhances anticonvulsant potency. mdpi.com For example, derivatives with a 3-(2-chlorophenyl) group showed significant activity in MES and 6 Hz seizure tests. mdpi.com
Aliphatic Substituents : Non-aromatic groups like sec-butyl at the C3 position have also been shown to positively affect anticonvulsant activity. nih.gov
Heterocyclic Substituents : Incorporating rings like thiophene or benzo[b]thiophene at this position has led to compounds with potent antiseizure and antinociceptive properties. nih.govmdpi.com
5th Position : While less commonly discussed in the provided context for major modifications, maintaining the dione (B5365651) structure (carbonyl groups at positions 2 and 5) is crucial for the activities described.
| Position | Substituent Type | Effect on Biological Activity | Example |
|---|---|---|---|
| N1 | 4-Arylpiperazine fragment | Enhances anticonvulsant activity. nih.gov | 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione derivatives. mdpi.com |
| 3rd | Chlorophenyl group | Increases anticonvulsant potency in MES and 6 Hz tests. mdpi.com | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives. mdpi.com |
| 3rd | sec-Butyl group | Positively influences anticonvulsant activity. nih.gov | 3-sec-butyl-pyrrolidine-2,5-dione derivatives. nih.gov |
| 3rd | Thiophene ring | Leads to potent anticonvulsant and antinociceptive agents. nih.gov | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives. nih.gov |
Role of Specific Functional Groups in Mediating Biological Activity
Beyond the core scaffold and its primary substituents, specific functional groups play a vital role in modulating the biological effects of these compounds.
Acetamide Moiety : The introduction of an acetamide fragment, often as a linker attached to the N1 position, has been shown to extend the spectrum of anticonvulsant activity, conferring protection in both MES and scPTZ seizure models. nih.gov
Sulfonamide Group : The sulfonamide functional group is a well-known template for carbonic anhydrase inhibition but is also crucial in the design of anti-inflammatory agents. nih.gov In the context of pyrrolidine-2,5-diones, sulfonamide derivatives have been evaluated for their COX inhibitory effects. nih.gov
Carbonyl and Methylene (B1212753) Groups : The inherent reactivity of the succinimide (B58015) structure is due to its carbonyl and methylene groups, which makes it a valuable building block in drug development. uobasrah.edu.iq
Hydroxyl and Methoxy Groups : The presence of hydroxyl and para-methoxy groups on aryl substituents has been associated with enhanced antitumor activity against MCF-7 cancer cells. uobasrah.edu.iq
Azo Function : The azo group (-N=N-) is considered a pharmacophore that can be responsible for the biological activity in certain molecules, with studies showing it contributes to the antibacterial properties of some pyrrolidine-2,5-dione derivatives. researchgate.netscispace.com
Diaryl Pattern Mimicry in Cyclooxygenase-2 (COX-2) Inhibitors
A key strategy in designing selective COX-2 inhibitors is to mimic the diaryl substitution pattern found in classic inhibitors like celecoxib. Certain pyrrolidine-2,5-dione derivatives have been successfully designed to adopt this structural feature. nih.gov A disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino) moiety attached to the pyrrolidine-2,5-dione core presents a novel template that effectively mimics the diaryl arrangement of traditional COX-2 inhibitors. nih.gov This structural mimicry allows these compounds to fit into the secondary pocket of the COX-2 enzyme, leading to potent and selective inhibition. nih.govnih.gov Docking simulations have confirmed that these selective inhibitors form significant interactions with amino acid residues responsible for COX-2 selectivity. nih.govnih.gov
Molecular Mechanisms of Action of Pyrrolidine 2,5 Dione Compounds
Receptor-Ligand Interactions (e.g., PPARγ Activation)
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-inducible transcription factors belonging to the nuclear hormone receptor superfamily. nih.govnih.govresearchgate.net They play crucial roles in regulating lipid metabolism, inflammation, and adipogenesis. nih.govresearchgate.net The isotype PPARγ is a well-established therapeutic target for type 2 diabetes, with its activation leading to improved insulin sensitivity. nih.govresearchgate.net
While direct evidence for 3-Methyl-3-propylpyrrolidine-2,5-dione is unavailable, studies on related pyrrolidine (B122466) structures have demonstrated their potential as PPARγ agonists. For instance, a series of 3,4-disubstituted pyrrolidine acid analogs have been designed and synthesized as potent dual agonists for both PPARα and PPARγ. ebi.ac.uk In particular, the cis-3R,4S isomer of an N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid analog was shown to be a potent dual PPARα/γ agonist, effectively lowering fasting glucose and triglyceride levels in diabetic mice. ebi.ac.uk This indicates that the pyrrolidine core can be effectively modified to interact with and activate PPARs, thereby influencing metabolic pathways.
Detailed Enzyme Inhibition Mechanisms
Pyrrolidine-2,5-dione derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of pathological conditions.
The enzymes of the Mur ligase family (MurA-F) are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.gov Their absence in mammals makes them attractive targets for the development of novel antibiotics.
Research has identified diarylpyrrolidinedione scaffolds as unprecedented inhibitors of MurA, the first enzyme in this pathway. nih.gov These compounds inhibit the enzyme through a reversible mechanism that does not involve covalent modification of the key active-site cysteine residue (Cys115). nih.gov This allows them to be equally effective against both the wild-type MurA and the fosfomycin-resistant C115D mutant. nih.gov One potent inhibitor from this class demonstrated an IC50 value of 4.5 μM. nih.gov
Furthermore, other studies have focused on designing dual inhibitors for MurD and MurE ligases, which are consecutive enzymes in the peptidoglycan synthesis pathway. researchgate.net A d-glutamic acid-containing inhibitor was found to inhibit MurD and MurE from Escherichia coli and Staphylococcus aureus with IC50 values ranging from 6.4 to 180 μM and demonstrated antibacterial activity against MRSA. researchgate.net
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. thieme-connect.demdpi.com Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.
Several N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents. nih.gov These compounds have shown inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.govmdpi.com Notably, some derivatives exhibited selective inhibition of COX-2, with one potent compound showing a COX-2 IC50 value of 0.98 μM and a selectivity index of 31.5. nih.govmdpi.com The selectivity for COX-2 is often attributed to interactions with amino acid residues in an additional secondary pocket present in the COX-2 enzyme. nih.govmdpi.com Dual inhibition of both COX and 5-LOX pathways is considered a promising strategy to enhance anti-inflammatory effects while potentially reducing the gastrointestinal side effects associated with traditional NSAIDs. thieme-connect.de
Table 1: Inhibition of COX-1 and COX-2 by a Pyrrolidine-2,5-dione Derivative Source: nih.govmdpi.com
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 13e | 30.87 | 0.98 | 31.5 |
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. nih.govresearchgate.net Its overexpression is linked to type 2 diabetes and obesity, making it a significant therapeutic target. nih.govnih.gov Inhibition of PTP1B enhances insulin receptor phosphorylation, leading to improved insulin sensitivity. juniperpublishers.com
While specific data on this compound is not available, the broader class of compounds and related heterocycles have been investigated as PTP1B inhibitors. For instance, derivatives of thiazolidine-2,4-dione, which shares structural similarities with the pyrrolidine-2,5-dione core, have been identified as very potent PTP1B inhibitors, with some showing IC50 values as low as 0.41 ± 0.05 μM. researchgate.net The development of potent and selective small-molecule inhibitors for PTP1B is a major focus of research for new anti-diabetic drugs. nih.gov
α-Glucosidase and α-amylase are key enzymes involved in the digestion of carbohydrates. nih.govnih.gov Their inhibition can slow down the absorption of glucose, thereby controlling postprandial hyperglycemia in patients with type 2 diabetes. nih.govnih.gov
Various pyrrolidine derivatives have shown significant inhibitory activity against these enzymes. nih.govnih.gov For example, certain N-Boc-proline amides featuring a pyrrolidine ring have been synthesized and tested. A 4-methoxy analogue demonstrated noteworthy inhibition with IC50 values of 26.24 μg/mL against α-amylase and 18.04 μg/mL against α-glucosidase. nih.gov Kinetic studies on N-acetylpyrrolidine derivatives revealed a mixed-type inhibition for both α-glucosidase and α-amylase. nih.govnih.gov
Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α-Glucosidase and α-Amylase Source: nih.govnih.govnih.gov
| Compound | Enzyme | IC50 |
|---|---|---|
| 4-methoxy analogue (3g) | α-Amylase | 26.24 μg/mL |
| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 μg/mL |
| N-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 mM |
| N-acetylpyrrolidine (4a) | α-Amylase | 2.72 ± 0.09 mM |
| N-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08 mM |
| N-acetylpyrrolidine (4b) | α-Amylase | 3.21 ± 0.65 mM |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes that hydrolyze the neurotransmitter acetylcholine, playing a vital role in cholinergic neurotransmission. researchgate.netnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov
Several series of dispiro pyrrolidine derivatives have been synthesized and found to possess cholinesterase inhibitory properties. researchgate.netnih.gov For instance, certain dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] showed promising efficacy against both AChE and BChE, with IC50 values in the low micromolar range. researchgate.net Another study on dispiro pyrrolidines found that some compounds acted as mixed-mode inhibitors, capable of binding to either the active or allosteric sites of the enzyme. nih.gov
Table 3: Cholinesterase Inhibitory Activity of Dispiro Pyrrolidine Derivatives Source: researchgate.netnih.gov
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound 8e | 3.35 | 5.63 |
| Compound 8g | 3.15 | 4.74 |
| Compound 7b | - | 12.78 ± 1.52 |
Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. The pyrrolidine moiety is a key structural feature in some DPP-4 inhibitors. nih.gov These inhibitors typically bind to the S1 pocket of the DPP-4 enzyme. nih.gov While various pyrrolidine-containing compounds have been investigated for their DPP-4 inhibitory potential, there is no specific data available to confirm or deny the interaction of this compound with DPP-4. researchgate.net The nature and size of the substituents at the 3-position of the pyrrolidine-2,5-dione ring are crucial for determining the binding affinity and selectivity for the DPP-4 enzyme.
Modulation of Cellular Signaling Pathways (e.g., TGF-β1/SMAD3, Inflammasome Activation)
The transforming growth factor-beta 1 (TGF-β1)/SMAD3 signaling pathway is a critical regulator of cellular processes, including fibrosis. Some novel inhibitors targeting this pathway have been developed, though a direct link to pyrrolidine-2,5-dione structures is not prominently established in the provided search results. nih.gov
Inflammasomes are multiprotein complexes that play a key role in the innate immune system and inflammation. The activation of the NLRP3 inflammasome has been linked to neurotoxicity induced by certain chemicals. nih.gov While some pyrrole-2,5-dione derivatives have been investigated for their anti-inflammatory properties by suppressing inflammatory responses, specific data on the interaction of this compound with inflammasome activation is not available. mdpi.comnih.gov
DNA Binding and Intercalation Mechanisms
Small molecules can interact with DNA through various modes, including groove binding and intercalation, which can lead to cytotoxic effects. Polyamides containing pyrrole and imidazole (B134444) units are known to bind to the minor groove of DNA. beilstein-journals.org However, there is no information in the provided search results to suggest that this compound or closely related 3,3-dialkylpyrrolidine-2,5-diones function via DNA binding or intercalation mechanisms.
Redox Modulation and Targeting of Oxidative Stress Pathways
Oxidative stress is implicated in a variety of diseases. Some pyrrolidine derivatives have been shown to induce oxidative stress and modulate stress/survival pathways in cancer cells. nih.gov Additionally, certain pyrrolidin-2-one derivatives have been synthesized and investigated for their antioxidant activities. researchgate.net The potential for this compound to modulate redox pathways is plausible given the reactivity of the succinimide (B58015) ring system, but this has not been experimentally verified.
Specific Molecular Interactions Underlying Anticonvulsant Activity (e.g., Sodium and Calcium Channels, GABA Transporters)
The most well-documented therapeutic potential for the broader class of 3,3-dialkyl-pyrrolidine-2,5-diones is their anticonvulsant activity. nih.govnih.gov The proposed mechanisms for this activity involve the modulation of several key neurological targets.
Sodium and Calcium Channels: Voltage-gated sodium and calcium channels are critical for regulating neuronal excitability. A number of pyrrolidine-2,5-dione derivatives have been shown to exert their anticonvulsant effects by interacting with these channels. mdpi.com For instance, certain hybrid compounds with a pyrrolidine-2,5-dione scaffold have demonstrated a balanced inhibition of both neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com This dual action is a promising strategy for developing broad-spectrum anticonvulsant agents. Novel pyrrolidine-based compounds have also been developed as potent T-type calcium channel inhibitors for the treatment of neuropathic pain. nih.gov
GABA Transporters: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Enhancing GABAergic transmission is a key mechanism for many anticonvulsant drugs. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs, particularly GAT-1 and GAT-3, can prolong the presence of GABA in the synapse and enhance inhibitory neurotransmission. researchgate.net Several proline and pyrrolidine-2-alkanoic acid derivatives have been synthesized and shown to be potent and selective GABA uptake inhibitors. nih.govnih.gov While the influence of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives on GABA transporters has been assessed, specific data for this compound is lacking. mdpi.com
Data on Related Pyrrolidine-2,5-dione Derivatives
To provide context for the potential activities of this compound, the following table summarizes the observed molecular interactions of other substituted pyrrolidine-2,5-dione compounds.
| Compound Class/Derivative | Molecular Target | Observed Effect |
| Pyrrolidine-based compounds | Dipeptidyl Peptidase-4 (DPP-4) | Inhibition |
| 1H-pyrrole-2,5-dione derivatives | Inflammatory Response | Suppression |
| Pyrrolidine derivative SS13 | Oxidative Stress Pathways | Induction of oxidative stress |
| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Voltage-gated Sodium and Calcium Channels | Moderate and balanced inhibition |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative | Voltage-gated Sodium and L-type Calcium Channels | Interaction |
| Proline and pyrrolidine-2-alkanoic acid derivatives | GABA Transporters (GAT-1, GAT-3) | Potent and selective inhibition |
Pharmacokinetics and Metabolism of Pyrrolidine 2,5 Dione Derivatives
Metabolic Transformation Pathways of Cyclic Imides
The metabolism of cyclic imides proceeds through well-defined hydrolytic pathways. These transformations break open the stable cyclic structure, initiating a cascade that ultimately leads to dicarboxylic acids.
The principal initial step in the metabolism of cyclic imides is the hydrolytic cleavage of one of the two carbonyl-nitrogen bonds within the imide ring. nih.govasm.org This reaction results in the formation of a monoamidated dicarboxylate, also referred to as a half-amide. asm.org For instance, the hydrolysis of succinimide (B58015), the parent compound of the pyrrolidine-2,5-dione class, yields succinamic acid. asm.orgnih.gov This ring-opening reaction introduces a carboxylic acid group, significantly increasing the polarity of the molecule.
Following the initial ring opening, the resulting monoamidated dicarboxylate undergoes a second hydrolytic step. asm.org This involves the cleavage of the remaining amide bond (deamidation), which releases ammonia and yields a dicarboxylate. asm.org For example, succinamic acid is further metabolized to succinate. nih.gov This two-step process, involving sequential actions of different enzymes, effectively breaks down the cyclic imide into components that can enter endogenous metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov
The hydrolysis of cyclic imides is not a spontaneous process but is catalyzed by specific enzymes. Two key enzymes identified in this role are dihydropyrimidinase and imidase. nih.govnih.govacs.org
Dihydropyrimidinase (EC 3.5.2.2): This enzyme is known for its role in pyrimidine metabolism but also demonstrates the ability to hydrolyze cyclic imides. asm.orgnih.gov Studies with rat liver preparations have shown that dihydropyrimidinase can hydrolyze various cyclic imides, although its efficiency varies with the size of the imide ring. nih.gov For example, it acts as a good substrate for adipimide (a seven-membered ring) but is a very poor substrate for the five- and six-membered rings of succinimide and glutarimide, respectively. nih.gov
Imidase: A distinct enzyme, termed "imidase," has been identified and purified from bacteria and shows a preference for hydrolyzing cyclic imides over the typical substrates of dihydropyrimidinase, such as cyclic ureides. nih.govjst.go.jp This enzyme efficiently catalyzes the initial ring-opening step to form monoamidated dicarboxylates. nih.gov Imidase exhibits high activity towards substrates like succinimide and glutarimide. nih.gov The subsequent hydrolysis of the half-amide to a dicarboxylate is then carried out by a different enzyme, a novel amidase referred to as "half-amidase". asm.org The coordinated action of imidase and half-amidase appears to be a primary pathway for cyclic imide degradation in certain microorganisms. asm.org
| Substrate | Km (mM) | Vmax (μmol/min/mg) |
|---|---|---|
| Succinimide | 0.94 | 910 |
| Glutarimide | 4.5 | 1000 |
| Maleimide | 0.34 | 5800 |
Data sourced from a study on imidase purified from Blastobacter sp. A17p-4. nih.gov
In vitro and In vivo Metabolism Studies
Both in vitro and in vivo studies have been instrumental in elucidating the metabolic pathways of pyrrolidine-2,5-dione derivatives and related cyclic imides.
In vitro experiments using rat liver dihydropyrimidinase preparations have confirmed the enzymatic hydrolysis of these compounds. nih.gov Such studies allow for the characterization of enzyme kinetics and substrate specificity in a controlled environment. For instance, incubations of various cyclic imides with liver enzyme preparations helped classify substrates based on their rate of hydrolysis. nih.gov More recent in vitro studies on new synthetic opioids containing a pyrrolidine (B122466) ring have identified metabolites resulting from pyrrolidine ring hydroxylation using pooled human liver S9 fractions. nih.gov
In vivo studies in animal models, such as rats, have provided a more complete picture of the metabolic fate of these compounds. nih.gov Analysis of urine from rats administered a desmethylmoramide, which contains a pyrrolidine structure, revealed several metabolites. nih.gov The identified products included those resulting from hydroxylation of the pyrrolidine ring, demonstrating that oxidation is another potential metabolic pathway in addition to hydrolysis for substituted pyrrolidines. nih.gov Such in vivo investigations are crucial for identifying the major excreted metabolites, which can serve as biomarkers for exposure. nih.gov
Factors Influencing Metabolic Stability
The rate and extent of metabolism of pyrrolidine-2,5-dione derivatives are not uniform and can be significantly influenced by their chemical structure.
Structural modifications to the pyrrolidine-2,5-dione scaffold can profoundly impact its metabolic stability. The nature, size, and position of substituents on the ring affect how the molecule interacts with metabolic enzymes. nih.govresearchgate.net
Prodrug Strategies for Enhanced Pharmacokinetic Profiles
While specific prodrug strategies for 3-Methyl-3-propylpyrrolidine-2,5-dione are not extensively documented in publicly available literature, the broader class of pyrrolidine-2,5-diones (succinimides) possesses functional groups amenable to chemical modification for optimizing pharmacokinetic properties. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This approach is often employed to improve solubility, increase bioavailability, prolong duration of action, or enhance stability.
For compounds containing a secondary amide or imide group, such as the pyrrolidine-2,5-dione ring, N-acyloxyalkylation is a common and effective prodrug strategy. This involves the attachment of an acyloxymethyl group to the nitrogen atom of the succinimide ring. These N-acyloxymethyl derivatives are designed to be bioreversible, meaning they remain stable in aqueous environments but are susceptible to enzymatic cleavage in the body, typically by plasma esterases, to release the active parent drug.
The general mechanism for the bioactivation of these prodrugs involves a two-step process. First, esterases hydrolyze the ester linkage, releasing an unstable N-hydroxymethyl intermediate. This intermediate then rapidly decomposes to yield the active parent succinimide and formaldehyde (B43269). This strategy can significantly enhance the lipophilicity of the parent drug, which may improve its absorption and distribution characteristics. For instance, N-acyloxymethyl prodrugs have been successfully developed for various NH-acidic compounds, demonstrating their potential to modify pharmacokinetic profiles for specific therapeutic applications. mdpi.com
Another potential prodrug approach for this class of compounds could involve modifications to substituents on the pyrrolidine ring, if they contain suitable functional groups. For example, if a hydroxyl group were present on one of the alkyl chains, it could be esterified to create a prodrug with altered solubility and lipophilicity. The choice of the promoiety (the chemical group attached to the parent drug) can be tailored to control the rate of drug release, with different acyl groups leading to varying rates of hydrolysis in plasma. nih.gov
The primary goals of applying such prodrug strategies to a compound like this compound would be to overcome potential pharmacokinetic limitations. The table below outlines hypothetical prodrug strategies and their intended pharmacokinetic enhancements.
Table 1: Potential Prodrug Strategies for Pyrrolidine-2,5-dione Derivatives
| Prodrug Strategy | Target Functional Group | Proposed Modification | Potential Pharmacokinetic Enhancement |
|---|---|---|---|
| N-Acyloxyalkylation | Imide Nitrogen | Attachment of an N-acyloxymethyl group | Increased lipophilicity, enhanced membrane permeability, potential for controlled release |
These strategies remain theoretical for this compound itself due to a lack of specific research. However, they are based on well-established principles of medicinal chemistry and have been successfully applied to other drug molecules with similar structural features. mdpi.comnih.gov
Excretion Patterns and Mechanisms
The excretion of pyrrolidine-2,5-dione derivatives is primarily dictated by their metabolism. As relatively small and moderately lipophilic molecules, they undergo extensive biotransformation before elimination. The primary route of excretion for these compounds and their metabolites is through the kidneys into the urine.
For ethosuximide (B1671622), a structurally related anticonvulsant, approximately 20% of the drug is excreted unchanged in the urine. The remaining 80% is eliminated as metabolites, which are formed through hepatic oxidation of the ethyl group. These metabolites are more polar than the parent compound, which facilitates their renal clearance.
The metabolism of other succinimide derivatives, such as methsuximide and phensuximide (B1677645), also plays a crucial role in their excretion. These compounds are rapidly metabolized, primarily through N-demethylation, to form active metabolites. For instance, methsuximide is converted to N-desmethylmethsuximide, which has a much longer half-life than the parent drug and accumulates in the plasma. neurology.orgnih.gov These metabolites, along with further downstream products of hydroxylation and conjugation, are then excreted renally.
While urinary excretion is the principal pathway, a minor portion of the administered dose of some pyrrolidine-2,5-dione derivatives may be eliminated in the feces. This can occur through biliary excretion of the parent drug or its metabolites, particularly more lipophilic conjugates. However, for most compounds in this class, fecal excretion represents a less significant route of elimination compared to the renal pathway.
The mechanisms of renal excretion for these compounds and their metabolites involve glomerular filtration and potentially active tubular secretion. The extent of protein binding can influence the rate of glomerular filtration, as only the unbound fraction of the drug is filtered. Ethosuximide exhibits minimal protein binding (less than 22%), which allows for efficient filtration by the kidneys. ucl.ac.uk The more polar nature of the metabolites generally limits their reabsorption in the renal tubules, promoting their efficient removal from the body.
The following table summarizes the primary excretion routes for some representative pyrrolidine-2,5-dione derivatives.
Table 2: Primary Excretion Routes of Pyrrolidine-2,5-dione Derivatives
| Compound | Primary Excretion Route | Form of Excreted Compound | Reference |
|---|---|---|---|
| Ethosuximide | Renal (Urine) | ~20% unchanged, ~80% as metabolites | nih.gov |
| Methsuximide | Renal (Urine) | Primarily as N-desmethylmethsuximide and other metabolites | neurology.orgnih.gov |
Comparative Pharmacokinetics Across Mammalian Species
The pharmacokinetic profiles of pyrrolidine-2,5-dione derivatives can exhibit significant variability across different mammalian species. These differences are often attributable to variations in metabolic rates, plasma protein binding, and body size. Such comparative studies are essential for extrapolating preclinical animal data to predict human pharmacokinetics.
Ethosuximide, the most studied compound in this class, demonstrates notable interspecies differences in its elimination half-life. For example, the half-life of ethosuximide is significantly shorter in mice (approximately 1 hour) and rats (around 10 hours) compared to dogs (11-25 hours) and humans (approximately 53 hours). nih.gov This suggests a faster metabolic clearance in rodents. These differences in clearance can be mathematically modeled using allometric scaling, which relates pharmacokinetic parameters to body weight across species. nih.govaplanalytics.com
Plasma protein binding, which can affect a drug's distribution and elimination, also shows species-specific variations. While ethosuximide is minimally bound in humans, the degree of binding for other anticonvulsants can differ between humans and preclinical species like dogs. nih.govrsc.org For instance, many drugs tend to be slightly more bound to human plasma proteins than to those of rats, dogs, or mice. rsc.org
The volume of distribution, which reflects the extent to which a drug distributes into the tissues, can also vary. For ethosuximide in dogs, the volume of distribution is reported to be between 44% and 66% of body weight, which is in reasonable agreement with data from humans. nih.gov
The following interactive data table provides a comparison of key pharmacokinetic parameters for ethosuximide across several mammalian species.
Table 3: Comparative Pharmacokinetic Parameters of Ethosuximide
| Species | Elimination Half-life (t½) (hours) | Volume of Distribution (Vd) (% of body weight) | Plasma Protein Binding | Reference |
|---|---|---|---|---|
| Human | ~53 | Not specified | < 22% | ucl.ac.uknih.gov |
| Dog | 11 - 25 | 44 - 66% | Negligible | nih.gov |
| Rat | ~10 | Not specified | Not specified | nih.gov |
These interspecies differences highlight the importance of careful consideration when selecting animal models for the preclinical evaluation of new pyrrolidine-2,5-dione derivatives. Rodents, with their rapid metabolism of these compounds, may be useful for certain toxicological studies, while species with slower metabolism, such as dogs, may provide pharmacokinetic data that are more predictive of the human response. nih.gov
Preclinical Studies and Toxicology Assessment
In vitro and In vivo Efficacy Assessments in Disease Models
Currently, publicly available scientific literature and toxicological databases lack specific information regarding the in vitro and in vivo efficacy of 3-Methyl-3-propylpyrrolidine-2,5-dione in any disease models. Further research is required to elucidate its potential biological activities and therapeutic applications.
Toxicity Evaluation
The toxicological profile of this compound is not extensively detailed in the readily accessible scientific literature. The following subsections outline the standard methodologies used for toxicity evaluation, which would be applicable to this compound.
Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. These studies are crucial for identifying the median lethal dose (LD50) and understanding the immediate toxic effects of a compound. Specific data from acute toxicity studies on this compound are not currently available in the public domain.
Subchronic and chronic toxicity studies involve repeated administration of a substance over a longer period to evaluate the potential for cumulative toxicity and to identify target organs. For a comprehensive toxicological profile of this compound, such studies would be necessary. These investigations would typically involve multiple dose groups to establish a No-Observed-Adverse-Effect Level (NOAEL).
Without specific toxicological data, the potential target organs for this compound toxicity remain speculative. Standard toxicological assessments would typically include histopathological examination of key organs such as the heart (myocardial), liver (hepatic), kidneys (renal), and pancreas to identify any compound-related changes.
In cases where toxicity is observed, studies to assess the reversibility of these effects are important. This involves a recovery period after cessation of treatment to determine if the adverse findings are transient or permanent. Information on the reversibility of any potential toxicities associated with this compound is not currently documented.
Table of Hematological and Biochemical Parameters
The following table outlines standard parameters typically assessed in toxicological studies.
| Parameter Type | Parameter |
| Hematology | Red Blood Cell Count (RBC) |
| Hemoglobin (HGB) | |
| Hematocrit (HCT) | |
| Mean Corpuscular Volume (MCV) | |
| Mean Corpuscular Hemoglobin (MCH) | |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | |
| White Blood Cell Count (WBC) and Differential | |
| Platelet Count (PLT) | |
| Clinical Biochemistry | Alanine (B10760859) Aminotransferase (ALT) |
| Aspartate Aminotransferase (AST) | |
| Alkaline Phosphatase (ALP) | |
| Total Bilirubin | |
| Blood Urea Nitrogen (BUN) | |
| Creatinine | |
| Total Protein | |
| Albumin | |
| Glucose | |
| Cholesterol | |
| Triglycerides | |
| Electrolytes (Sodium, Potassium, Chloride) |
General Adverse Effect Profiles Associated with the Succinimide (B58015) Class
The succinimide class of compounds, primarily used as anticonvulsants, is associated with a range of adverse effects. drugs.com While specific data for this compound is not extensively detailed in available literature, the general profile can be inferred from established members of this class, such as ethosuximide (B1671622), methsuximide, and phensuximide (B1677645). doctorlib.orgnih.gov
The most frequently reported side effects are related to the central nervous system (CNS) and the gastrointestinal (GI) system. doctorlib.org CNS effects often include drowsiness, dizziness, ataxia (impaired coordination), headache, and insomnia. rxlist.comdrugs.com Gastrointestinal disturbances are also common, with symptoms like nausea, vomiting, abdominal pain, loss of appetite, and diarrhea frequently observed. doctorlib.orgrxlist.com
Less common but more severe adverse effects have been noted. These can include psychiatric symptoms such as psychotic disorders and suicidal behavior. rxlist.com Hematopoietic complications, although rare, are a serious concern and can manifest as eosinophilia, leukopenia (low white blood cell count), and pancytopenia (a reduction in all blood cell types). drugs.com Idiosyncratic reactions like fever and rash can also occur. doctorlib.org
Table 1: Common Adverse Effects Associated with the Succinimide Class
| System Organ Class | Common Adverse Effects |
|---|---|
| Central Nervous System | Drowsiness, Dizziness, Ataxia, Headache, Insomnia, Irritability doctorlib.orgrxlist.comdrugs.com |
| Gastrointestinal System | Nausea, Vomiting, Abdominal Pain, Diarrhea, Constipation, Loss of Appetite doctorlib.orgrxlist.comdrugs.com |
| Hematologic | Eosinophilia, Leukopenia, Pancytopenia drugs.com |
| Dermatologic | Rash, Erythema Multiforme doctorlib.org |
| Renal | Proteinuria, Hematuria (blood in urine) doctorlib.orgrxlist.com |
| Psychiatric | Suicidal Behavior, Psychotic Disorder rxlist.com |
This table is generated based on data from existing succinimide compounds.
In vitro Hepatotoxic Properties (e.g., HepG2 cells)
The assessment of potential liver toxicity (hepatotoxicity) is a critical component of preclinical drug development. In vitro models, particularly the use of human liver-derived cell lines like HepG2, are standard tools for initial toxicity screening. researchgate.netnih.gov These cells are used to investigate whether a compound can cause damage to hepatocytes. researchgate.net
While specific experimental data on the effects of this compound on HepG2 cells is not available in the reviewed literature, the methodology for such a study is well-established. A typical in vitro hepatotoxicity assay using HepG2 cells would involve exposing the cells to varying concentrations of the compound. Key endpoints measured to assess toxicity include:
Cell Viability: Determining the concentration of the compound that leads to cell death, often expressed as the IC50 value (the concentration that inhibits 50% of cell growth). researchgate.net
Oxidative Stress: Measuring the production of reactive oxygen species (ROS), which can damage cellular components. nih.gov
Mitochondrial Activity: Assessing the function of mitochondria, the energy-producing organelles within the cell. researchgate.net
Enzyme Leakage: Measuring the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) from damaged cells. nih.gov
Although methsuximide, another succinimide, has not been associated with hepatotoxicity, phensuximide has been linked to renal damage. doctorlib.org Given this variability within the class, specific testing of this compound would be necessary to determine its specific hepatotoxic potential.
Study Design and Selection of Animal Models in Preclinical Evaluation
The preclinical evaluation of potential anticonvulsant compounds like this compound involves a variety of animal models and study designs to assess both efficacy and safety. researchgate.net Rodents, primarily mice and rats, are the most common species used for initial screening due to their well-characterized genetics and the availability of validated seizure models. aginganddisease.orgmdpi.com
The selection of an animal model is crucial and depends on the type of seizure the compound is intended to treat. researchgate.net These models are broadly categorized as those that induce acute seizures in healthy animals and chronic models where animals develop spontaneous recurrent seizures, more closely mimicking human epilepsy. nih.gov
Commonly used preclinical models include:
Maximal Electroshock (MES) Seizure Model: This model uses electrical stimulation to induce tonic-clonic seizures and is effective for identifying compounds that are effective against generalized seizures. mdpi.comoup.com
Pentylenetetrazole (PTZ)-Induced Seizure Model: PTZ is a chemical convulsant that induces clonic seizures. uaeu.ac.ae This model is particularly useful for identifying agents effective against absence seizures, a primary indication for the succinimide class. mdpi.comuaeu.ac.ae
Kindling Model: This model involves repeated application of a sub-convulsive electrical or chemical stimulus to a specific brain region, typically the amygdala. aginganddisease.orgnih.gov This process leads to a progressive intensification of seizure activity, eventually resulting in generalized seizures. mdpi.com The kindling model is considered a valuable tool for studying temporal lobe epilepsy and drug-resistant seizures. nih.govnih.gov
Genetic Models: Certain strains of rodents, such as Genetically Epilepsy-Prone Rats (GEPRs), are genetically predisposed to seizures and serve as models for inherited forms of epilepsy. aginganddisease.org
Table 2: Comparison of Animal Models in Anticonvulsant Preclinical Evaluation
| Model Type | Induction Method | Primary Seizure Type Modeled | Key Advantages |
|---|---|---|---|
| Maximal Electroshock (MES) | Electrical Stimulation | Generalized Tonic-Clonic | High throughput, well-validated for identifying broad-spectrum anticonvulsants. mdpi.com |
| Pentylenetetrazole (PTZ) | Chemical (GABAA antagonist) | Absence, Myoclonic, Clonic | Predictive for drugs targeting absence seizures, relevant for succinimides. uaeu.ac.ae |
| Kindling | Repeated Electrical/Chemical Stimulation | Focal to Generalized (Temporal Lobe Epilepsy) | Models epileptogenesis (the development of epilepsy) and drug resistance. nih.govnih.gov |
| Genetic Models (e.g., GEPRs) | Innate Genetic Predisposition | Various (e.g., Audiogenic) | Models inherited epilepsy syndromes; allows study of underlying genetic mechanisms. aginganddisease.org |
This table provides a summary of common preclinical models.
Identification of Safety Parameters for Clinical Monitoring Based on Preclinical Data
Data gathered from preclinical toxicology studies in animal models are fundamental for establishing a safety profile and identifying parameters that require monitoring in human clinical trials. nih.gov The primary goal of these animal safety studies is to identify potential human toxicities, characterize their dose-relatedness and reversibility, and inform how these risks can be managed in humans. nih.gov
The translation from preclinical findings to clinical monitoring involves a structured process:
Baseline Data Collection: Before initiating treatment with a new drug in a clinical trial, baseline measurements of biochemical functions and circulating blood elements are established. nih.gov
Identifying Target Organs: Preclinical studies identify which organs are most susceptible to the toxic effects of a compound. For instance, if animal studies show an elevation in liver enzymes or kidney damage, these organs become a focus for monitoring in humans. nih.gov
Establishing Monitoring Protocols: Based on the identified risks, specific monitoring plans are designed. For example, the known risk of blood dyscrasias with some succinimides necessitates periodic blood counts in patients. drugs.com If preclinical data indicated potential liver effects, regular monitoring of liver function tests (ALT, AST) would be incorporated into the clinical trial protocol. nih.gov
This process ensures that potential adverse effects detected in animals are carefully watched for in human subjects, allowing for early intervention to prevent harm. nih.gov The endpoints collected in animal safety studies, such as serum biochemistry, hematology, and histopathology, directly inform the clinical pathology parameters that are monitored in human trials. nih.gov
Table 3: Translating Preclinical Findings to Clinical Safety Monitoring
| Preclinical Finding (in Animal Models) | Corresponding Clinical Safety Parameter | Rationale |
|---|---|---|
| Elevated Liver Enzymes (e.g., ALT, AST) | Liver Function Tests (LFTs) | To monitor for potential drug-induced liver injury (DILI). nih.gov |
| Changes in Blood Cell Counts (e.g., Leukopenia) | Complete Blood Count (CBC) with Differential | To detect potential bone marrow suppression or blood dyscrasias. drugs.com |
| Increased Creatinine or BUN | Serum Creatinine, Blood Urea Nitrogen (BUN) | To monitor for potential drug-induced kidney damage. doctorlib.org |
| Observed Neurological Deficits (e.g., Ataxia) | Neurological Examinations, Patient-Reported Symptoms | To assess for central nervous system toxicity. drugs.com |
| Pathological Changes in Organs (Histopathology) | Imaging (e.g., Ultrasound) and specific biomarkers | To non-invasively monitor for organ damage identified in animal studies. nih.gov |
This table illustrates the link between preclinical safety signals and clinical monitoring strategies.
Computational and in Silico Approaches in Pyrrolidine 2,5 Dione Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules, such as derivatives of pyrrolidine-2,5-dione, interact with protein targets.
Molecular docking studies have been instrumental in predicting the binding modes of various pyrrolidine-2,5-dione derivatives with a range of biological targets. These studies help in understanding the structure-activity relationships (SAR) that govern the biological activity of these compounds. For instance, docking simulations have been employed to elucidate how N-substituted pyrrolidine-2,5-dione derivatives bind to the active sites of enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov The selectivity of certain derivatives towards COX-2 is supported by docking simulations, which show significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. nih.gov
Similarly, in the context of antitubercular drug discovery, molecular docking has been used to study the interaction of 3-bulky substituted pyrrolidine-2,5-dione derivatives with InhA, a key enzyme in Mycobacterium tuberculosis. mdpi.com These in silico studies help to rationalize the inhibitory activity observed in biological assays. Furthermore, docking studies on pyrrolidine-2,5-dione derivatives as inhibitors of α-glucosidase have been conducted to understand their binding modes and to correlate these with their observed inhibitory potencies. scirp.org The binding modes predicted by these computational models are crucial for the rational design of more potent and selective inhibitors.
For a compound like 3-Methyl-3-propylpyrrolidine-2,5-dione, the substituents at the C3 position are expected to play a significant role in determining its binding orientation within a target's active site. The methyl and propyl groups would influence the hydrophobic and steric interactions, potentially leading to a specific and favorable binding mode. The principles of SAR analysis suggest that non-aromatic substituents at this position can positively affect the biological activity of pyrrolidine-2,5-dione derivatives. dntb.gov.ua
The following table summarizes the findings from various molecular docking studies on pyrrolidine-2,5-dione derivatives with different protein targets.
| Target Enzyme | Pyrrolidine-2,5-dione Derivative Class | Key Findings from Docking Studies |
| Cyclooxygenase-2 (COX-2) | N-substituted derivatives | Selective inhibitors show significant interactions with residues in the secondary COX-2 pocket. nih.govnih.gov |
| InhA (M. tuberculosis) | 3-bulky substituted derivatives | Docking studies support the potential of these compounds as InhA inhibitors. mdpi.com |
| α-Glucosidase | Various derivatives | In silico docking helps to rationalize in vitro inhibitory results and understand binding modes. scirp.org |
| Acetylcholinesterase (AChE) | Succinimide (B58015) derivatives | Computational analyses determine the energy required for docking with the enzyme's active site, corroborating kinetic data. researchgate.net |
Beyond predicting the binding pose, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the enzyme's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex and for the inhibitory activity of the compound.
For example, in the study of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as tyrosinase inhibitors, docking simulations confirmed that the most potent compound strongly interacts with tyrosinase residues, suggesting high binding activity. mdpi.com Similarly, docking studies of succinimide derivatives with acetylcholinesterase have identified interactions within the enzyme's active site, which is composed of a catalytic site and a peripheral anionic site. researchgate.net The catalytic site itself is comprised of a catalytic triad (B1167595) (Ser 203, Glu 334, and His 447), and understanding how ligands interact with these key residues is crucial for inhibitor design. researchgate.net
In the case of this compound, the two carbonyl groups of the pyrrolidine-2,5-dione ring are capable of acting as hydrogen bond acceptors, while the methyl and propyl groups at the C3 position can engage in hydrophobic interactions within a corresponding pocket in the enzyme's active site. The specific nature and strength of these interactions would be highly dependent on the topology and amino acid composition of the binding site.
A summary of key interactions observed in docking studies of pyrrolidine-2,5-dione derivatives is presented in the table below.
| Enzyme | Interacting Residues/Regions | Type of Interaction |
| Acetylcholinesterase | Catalytic triad (Ser 203, Glu 334, His 447) and peripheral anionic site | Not specified in detail in the provided text, but crucial for competitive inhibition. researchgate.net |
| Tyrosinase | Active site residues | Strong interactions leading to high binding activity. mdpi.com |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of pyrrolidine-2,5-dione research, DFT calculations are particularly valuable for elucidating the mechanisms of reactions involving the succinimide ring, which is the core structure of this compound.
The formation of succinimide intermediates from aspartic acid (Asp) and asparagine (Asn) residues in peptides and proteins is a spontaneous, non-enzymatic process that can lead to protein degradation. mdpi.com DFT calculations have been employed to model the reaction pathways and energetics of succinimide formation. These studies have revealed that the process typically involves two steps: an initial cyclization to form a tetrahedral intermediate, followed by a dehydration (from Asp) or deamidation (from Asn) step. mdpi.commdpi.com
Computational studies have shown that this reaction can be catalyzed by various molecules. For instance, DFT calculations have proposed that acetic acid can act as a proton-transfer mediator, catalyzing both the cyclization and dehydration steps of succinimide formation from Asp residues. nih.govmdpi.com The calculated activation barrier for the rate-determining cyclization step in this catalyzed mechanism is plausible for a slow reaction at physiological temperatures. nih.govmdpi.com Similarly, the formation of succinimide from Asn residues, which proceeds through a tetrahedral intermediate, has been studied using DFT to understand the deamidation process. bahargroup.org
Succinimide intermediates formed from L-amino acids are stereochemically unstable and can undergo racemization to the D-form. mdpi.com This process is significant as it leads to the accumulation of D-amino acids in long-lived proteins, which is associated with aging and age-related diseases. mdpi.com DFT calculations have been instrumental in elucidating the mechanisms of succinimide racemization.
The key step in racemization is the enolization of the succinimide intermediate, which involves the removal of the alpha-proton. researchgate.netmdpi.com Computational studies have investigated this process and the role of catalysts. It has been shown that water molecules can assist in the enolization, with a two-water mechanism being more favorable than a one-water mechanism. researchgate.net The calculated activation barrier for the two-water-assisted mechanism is consistent with a slow reaction occurring in vivo. researchgate.net
DFT calculations have provided significant insights into how various molecules and functional groups can catalyze the formation and racemization of succinimides.
Phosphate (B84403) Ion: The dihydrogen phosphate ion (H₂PO₄⁻) has been shown through DFT calculations to effectively catalyze the racemization of succinimide intermediates. mdpi.comnih.govnih.gov It acts as a proton-transfer mediator, facilitating the enolization of the Hα–Cα–C=O portion of the succinimide ring. mdpi.comnih.gov The calculated activation barrier for this phosphate-catalyzed mechanism is consistent with experimental data. mdpi.comnih.gov Furthermore, the hydrogen phosphate ion (HPO₄²⁻) has also been identified as a potential catalyst for the stereoinversion of succinimide residues, with a calculated activation barrier that supports a slow in vivo reaction. mdpi.com Phosphate ions have also been implicated in catalyzing the formation of succinimide from Asp residues. nih.gov
Acetic Acid: As mentioned previously, DFT studies have demonstrated that acetic acid can catalyze the formation of succinimide from aspartic acid residues. mdpi.com It facilitates the reaction by acting as a proton-transfer mediator in a concerted bond reorganization mechanism. mdpi.com This finding is particularly relevant in the context of protein drug formulations where acetate (B1210297) buffers are often used. mdpi.com
Histidine: The side chain of a neighboring histidine (His) residue can also play a catalytic role in succinimide formation. DFT calculations have shown that in an Asn-His sequence, the imidazole (B134444) group of the histidine side chain can catalyze the formation of the tetrahedral intermediate by mediating a proton transfer. nih.govmdpi.com This intramolecular catalysis explains the observation that succinimide formation is accelerated when the residue following asparagine is histidine. nih.govmdpi.com
The following table summarizes the key findings from DFT studies on the catalytic mechanisms of succinimide-related reactions.
| Catalyst | Reaction Studied | Key Mechanistic Insight from DFT |
| Phosphate Ion (H₂PO₄⁻/HPO₄²⁻) | Succinimide Racemization | Acts as a proton-transfer mediator to facilitate enolization. mdpi.commdpi.comnih.gov |
| Phosphate Ion (H₂PO₄⁻) | Succinimide Formation from Asp | Catalyzes both cyclization and dehydration steps through a proton relay mechanism. nih.gov |
| Acetic Acid | Succinimide Formation from Asp | Acts as a proton-transfer mediator in a concerted mechanism for both cyclization and dehydration. mdpi.com |
| Histidine Side Chain | Succinimide Formation from Asn | The imidazole ring provides intramolecular catalysis by mediating proton transfer during the formation of the tetrahedral intermediate. nih.govmdpi.com |
Characterization of Enolization and Tetrahedral Intermediates
The reactivity of the pyrrolidine-2,5-dione ring is significantly influenced by the formation of key intermediates, such as enolates and tetrahedral species. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the structure, stability, and energetics of these transient states.
Tetrahedral Intermediates: The formation of a tetrahedral intermediate is a fundamental step in many reactions at the carbonyl groups of the pyrrolidine-2,5-dione ring, such as hydrolysis and aminolysis. nih.govclockss.org Computational studies on the succinimide ring, particularly in the context of asparagine deamidation in peptides, have provided detailed mechanistic insights. nih.gov DFT calculations have shown that the intramolecular nucleophilic attack of a backbone nitrogen atom on a side-chain amide carbon leads to a five-membered ring tetrahedral intermediate. nih.gov The stability and subsequent reaction pathways of this intermediate are highly dependent on the local chemical environment and the presence of catalysts. For instance, it has been computationally demonstrated that phosphate ions and the side chains of neighboring amino acid residues can catalyze the formation of the tetrahedral intermediate. nih.gov These studies underscore the ability of computational models to elucidate the intricate details of reaction mechanisms involving pyrrolidine-2,5-dione-like structures.
| Intermediate Type | Key Computational Findings | Relevance to Pyrrolidine-2,5-dione Chemistry | References |
|---|---|---|---|
| Enolate | Catalysis by a two-water molecule system lowers the activation energy for enolization. | Explains the role of solvent in reactions involving proton abstraction at the α-carbon. | researchgate.net |
| Tetrahedral Intermediate | Formation is a key step in nucleophilic acyl substitution reactions. Can be catalyzed by ions (e.g., phosphate) or intramolecular groups. | Provides a mechanistic basis for understanding hydrolysis and other ring-opening reactions. | nih.govnih.gov |
Computational Studies of Concerted Bond Reorganization Mechanisms
A concerted reaction is a chemical process in which all bond-breaking and bond-making occur in a single step, without the formation of a distinct intermediate. wikipedia.org Computational studies have revealed that reactions involving the succinimide ring can proceed through such concerted mechanisms, often facilitated by a catalyst that mediates proton transfer.
One notable example is the succinimide formation from aspartic acid residues, which has been modeled using DFT. mdpi.com These calculations propose that a catalyst, such as an acetic acid molecule, can facilitate the reaction by acting as a proton-transfer mediator. mdpi.com The proposed mechanism involves two main steps: the initial cyclization to form a gem-diol tetrahedral intermediate and the subsequent dehydration of this intermediate. Both steps are shown to be catalyzed by the acetic acid molecule through a concerted bond reorganization involving a double proton transfer. mdpi.com The rate-determining step was predicted to be the initial cyclization. mdpi.com This type of concerted mechanism, where multiple bonds are rearranged in a single transition state, is a sophisticated process that can be effectively modeled and understood through high-level computational chemistry. Such studies are crucial for predicting reaction pathways and understanding the role of catalysts in reactions involving the pyrrolidine-2,5-dione core.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For derivatives of pyrrolidine-2,5-dione, MD simulations can provide valuable information on their conformational flexibility and how they interact with biological targets such as proteins.
In Silico Pharmacokinetic Predictions (ADME)
In silico methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates are now a cornerstone of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. researchgate.netnih.gov For a compound like this compound, various computational models can be used to estimate its likely ADME properties.
These predictive models are typically built using large datasets of compounds with experimentally determined pharmacokinetic parameters. A range of physicochemical properties, such as lipophilicity (logP), aqueous solubility, molecular weight, and polar surface area, are calculated for the molecule and used as inputs for the predictive models. eijppr.comnih.gov
| ADME Property | Computational Model/Parameter | Predicted Outcome for Small Alkyl-Substituted Pyrrolidine-2,5-diones | References |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Generally predicted to have good intestinal absorption. | researchgate.net |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Variable, dependent on specific substituents and overall lipophilicity. | researchgate.net |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Generally predicted to be non-inhibitors of major CYP isoforms. | researchgate.net |
| Excretion | Total Clearance | Predicted to have low to moderate clearance. | nih.gov |
It is important to note that these are general predictions for small molecules with similar scaffolds, and the actual properties of this compound would need to be confirmed experimentally.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For a series of pyrrolidine-2,5-dione derivatives, a QSAR study would involve calculating a wide range of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. nih.gov These descriptors are then correlated with the experimentally measured biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression or machine learning algorithms.
Successful QSAR models for pyrrolidine-2,5-dione analogs have highlighted the importance of specific substitutions on the ring for various biological activities, including anticonvulsant and anti-inflammatory effects. nih.gov For instance, studies have shown that the nature and size of the substituent at the C3 position can significantly impact the anticonvulsant activity. nih.gov While a specific QSAR model for this compound is not available, the principles of QSAR suggest that the combination of a methyl and a propyl group at the C3 position will confer a specific set of steric and hydrophobic properties that will determine its biological activity profile.
Future Directions and Research Perspectives
Advancements in the Development of Multi-Target Therapeutic Agents Based on the Pyrrolidine-2,5-dione Scaffold
The paradigm of "one-drug, one-target" is increasingly being supplemented by a multi-target approach, particularly for complex multifactorial diseases. The pyrrolidine-2,5-dione scaffold is exceptionally well-suited for the design of multi-target directed ligands (MTDLs) due to its structural versatility, which allows for the incorporation of various pharmacophoric features.
Future advancements will likely focus on the rational design of derivatives that can simultaneously modulate multiple, disease-relevant biological targets. For instance, in the context of depression, research is ongoing to develop compounds that combine serotonin (5-HT) and dopamine (D2) receptor activity with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter inhibition within a single molecule. mdpi.com This approach aims to achieve a broader spectrum of antidepressant activity and potentially a faster onset of action compared to single-target agents.
Similarly, in the field of inflammation, pyrrolidine-2,5-dione derivatives are being explored as multi-target anti-inflammatory agents that can inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, thereby blocking multiple pathways of the inflammatory cascade. ebi.ac.uk The development of such MTDLs could offer superior therapeutic effects and a reduced risk of side effects associated with the inhibition of a single pathway.
Table 1: Examples of Multi-Target Pyrrolidine-2,5-dione Derivatives and Their Targets
| Compound Series | Therapeutic Area | Primary Targets |
|---|---|---|
| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Depression | 5-HT1A, D2 receptors; SERT, DAT transporters mdpi.com |
Design and Synthesis of Novel Pyrrolidine-2,5-dione Derivatives for Underexplored Disease Targets
While the therapeutic potential of pyrrolidine-2,5-diones has been extensively explored for conditions like epilepsy and cancer, numerous other disease targets remain underexplored. Future research will undoubtedly focus on the design and synthesis of novel derivatives aimed at these new frontiers.
The inherent versatility of the pyrrolidine-2,5-dione core allows for systematic structural modifications to optimize binding affinity and selectivity for a wide range of biological targets. For example, the synthesis of novel derivatives with specific substitutions at the N-1 and C-3 positions can lead to compounds with potent and selective activity against previously untargeted enzymes or receptors.
Recent efforts have demonstrated the feasibility of synthesizing novel pyrrolidine-2,5-dione derivatives with potential applications as antidepressant agents, highlighting the ongoing exploration of this scaffold for new therapeutic indications. researchgate.net The synthesis of N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-diones through methods like the Michael addition opens up avenues for creating diverse chemical libraries for screening against a variety of disease targets. buchler-gmbh.com Furthermore, the development of facile and efficient synthetic methods for pyrrolidine-2,5-dione analogs will be crucial for accelerating the discovery of new drug candidates. bohrium.com
Continued Refinement of Advanced Synthetic Methodologies, Including Stereoselective Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance in drug discovery. For pyrrolidine-2,5-dione derivatives, which can possess multiple stereocenters, the ability to control the three-dimensional arrangement of atoms is crucial for optimizing therapeutic efficacy and minimizing off-target effects.
Future research will continue to focus on the refinement of advanced synthetic methodologies to access enantiomerically pure pyrrolidine-2,5-diones. This includes the development of novel catalytic systems and asymmetric transformations that allow for the precise control of stereochemistry during the synthesis. nih.gov For instance, organocatalytic enantioselective synthesis has emerged as a powerful tool for producing chiral N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-diones. buchler-gmbh.com
The ability to synthesize specific stereoisomers will enable a more detailed investigation of structure-activity relationships (SAR) and the identification of the most potent and selective enantiomer for a given biological target. This will ultimately lead to the development of safer and more effective drugs.
In-depth Mechanistic Studies of Biological Activities at the Molecular and Cellular Levels
A thorough understanding of the mechanism of action of a drug candidate is essential for its successful development and clinical application. While many pyrrolidine-2,5-dione derivatives have shown promising biological activities, the precise molecular and cellular mechanisms underlying these effects are often not fully elucidated.
Future research will need to employ a combination of in vitro and in vivo studies to unravel the intricate details of how these compounds interact with their biological targets and modulate cellular pathways. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide valuable insights into the binding modes of these derivatives with their target proteins.
For example, in the context of their anticonvulsant activity, it is known that some pyrrolidine-2,5-diones interact with voltage-gated sodium and calcium channels. nih.govnih.gov However, more in-depth studies are needed to characterize these interactions at the molecular level and to identify the specific channel subtypes involved. Such mechanistic insights will be invaluable for the rational design of next-generation derivatives with improved potency and selectivity.
Optimization of Pharmacokinetic and Metabolic Profiles to Enhance Drug-Likeness
In addition to potent biological activity, a successful drug candidate must possess favorable pharmacokinetic and metabolic properties, collectively known as "drug-likeness." These properties, which include absorption, distribution, metabolism, and excretion (ADME), determine the bioavailability and in vivo efficacy of a compound.
A significant focus of future research on pyrrolidine-2,5-dione derivatives will be the optimization of their pharmacokinetic and metabolic profiles. This will involve systematic structural modifications to improve properties such as aqueous solubility, membrane permeability, and metabolic stability. For instance, the introduction of polar functional groups or the modification of lipophilic substituents can have a profound impact on a compound's ADME profile.
Recent studies have shown that a focus on increasing molecular complexity through saturation and chirality, combined with a reduction in polarity, can lead to pyrrolidine (B122466) derivatives with significantly improved pharmacokinetics and reduced off-target activities. nih.gov The use of in vitro and in vivo models to assess the pharmacokinetic and metabolic properties of new derivatives will be crucial for identifying candidates with the greatest potential for clinical success. mdpi.com
Translational Research and Facilitating Preclinical-to-Clinical Development
Translational research plays a critical role in bridging the gap between basic scientific discoveries and the development of new therapies. nih.gov For the pyrrolidine-2,5-dione scaffold, facilitating the transition of promising preclinical candidates into clinical development will be a key priority.
This will require a multidisciplinary approach that integrates chemistry, biology, pharmacology, and toxicology. Rigorous preclinical studies will be necessary to establish the safety and efficacy of new derivatives in relevant animal models of disease. This includes comprehensive toxicity testing to identify any potential adverse effects before a compound can be advanced to human clinical trials.
The successful translation of a pyrrolidine-2,5-dione-based drug candidate from the laboratory to the clinic will also depend on a clear understanding of its target patient population and the development of appropriate clinical trial protocols. Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be essential for navigating the complex process of drug development and ultimately bringing new therapies to patients in need.
Exploration of Pyrrolidine-2,5-diones in Emerging Therapeutic Areas (e.g., Neurodegenerative Diseases, Neglected Tropical Diseases, Antimicrobial Resistance)
The versatility of the pyrrolidine-2,5-dione scaffold suggests that its therapeutic potential may extend beyond the currently explored indications. Future research should actively investigate the utility of these compounds in emerging therapeutic areas where there is a significant unmet medical need.
Neurodegenerative Diseases: The pyrrolidine scaffold has shown promise in the development of multipotent agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netresearchgate.net Future research could focus on designing pyrrolidine-2,5-dione derivatives that target key pathological processes in these disorders, such as protein aggregation, oxidative stress, and neuroinflammation.
Neglected Tropical Diseases (NTDs): There is a pressing need for new and effective treatments for NTDs, which disproportionately affect the world's poorest populations. nih.gov The pyrrolidine scaffold has been identified as a potential starting point for the development of new drugs against diseases like leishmaniasis. nih.gov The exploration of pyrrolidine-2,5-dione derivatives for their activity against a range of NTD-causing pathogens could lead to the discovery of novel therapeutic agents.
Antimicrobial Resistance: The rise of antimicrobial resistance is a major global health threat. The pyrrolidine-2,5-dione scaffold has been shown to possess antimicrobial properties, and novel derivatives are being investigated for their activity against drug-resistant bacteria. nih.govscispace.comresearchgate.net Future research in this area could focus on optimizing the antibacterial activity of these compounds and elucidating their mechanism of action to combat resistant infections.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Methyl-3-propylpyrrolidine-2,5-dione |
| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione |
| N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-dione |
| Ethosuximide (B1671622) |
| Levetiracetam |
Q & A
Q. What synthetic methodologies are effective for preparing 3-Methyl-3-propylpyrrolidine-2,5-dione and its derivatives?
Methodological Answer:
- Key Route : The Lossen rearrangement of succinimide derivatives substituted with nitrogen atoms has been demonstrated to yield pyrrolidine-2,5-dione scaffolds. For example, arylosulphonates of N-hydroxysuccinimide can undergo rearrangement under controlled conditions to form 1H-pyrrole-2,5-dione derivatives .
- Radiolabeling Applications : A fluorine-18-labeled maleimide reagent, 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione, was synthesized via nucleophilic substitution and coupling reactions for peptide/protein labeling. This method emphasizes the use of [18F]fluoride in anhydrous dimethyl sulfoxide (DMSO) .
Q. Which analytical techniques are critical for structural characterization of pyrrolidine-2,5-dione derivatives?
Methodological Answer:
- Spectroscopy : 1H and 13C NMR are essential for confirming backbone structure and substituent positions. For stereochemical determination, circular dichroism (CD) exciton chirality and modified Mosher’s methods are employed .
- Chromatography : HPLC-UV analysis (e.g., monitoring UV absorption at 220 and 340 nm) helps identify diketopiperazine derivatives and analogs .
Q. What are the primary bioactive properties of pyrrolidine-2,5-dione derivatives?
Methodological Answer:
- Antiviral Activity : Derivatives like (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (compound 3) exhibit modest anti-H1N1 activity (IC50 = 41.5 ± 4.5 µM), while analogs such as albonoursin (compound 7) show potent inhibition (IC50 = 6.8 ± 1.5 µM) .
- SAR Insights : Bioactivity is influenced by substituents (e.g., benzylidene or imidazolyl groups) and stereochemistry, which can be optimized via iterative synthesis and testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrrolidine-2,5-dione derivatives for therapeutic targets?
Methodological Answer:
- Case Study : In GPR119-Gs complex studies, replacing a tetrazole moiety with pyrrolidine-2,5-dione enhanced agonistic activity by 2-fold compared to pyrrolidin-2-one. This highlights the importance of electron-withdrawing groups and ring rigidity in receptor binding .
- Experimental Design : Combine molecular docking (e.g., targeting polar residues like Q652.64 and R2627.36) with functional assays (e.g., cAMP accumulation) to validate SAR hypotheses .
Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., viral plaque reduction vs. cytopathic effect assays for antivirals). For example, compound 6 and 7 in Streptomyces sp. FXJ7.328 showed divergent IC50 values (28.9 µM vs. 6.8 µM), necessitating purity verification via HPLC and stereochemical reassessment .
- Crystallography : Resolve ambiguities in substituent orientation (e.g., benzylidene vs. hydroxybenzylidene) via X-ray crystallography or NOESY NMR .
Q. How can pyrrolidine-2,5-dione derivatives be applied in radiopharmaceutical development?
Methodological Answer:
- Prosthetic Labeling : Design maleimide-based reagents (e.g., 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione) for site-specific labeling of cysteine residues in peptides/proteins. Key steps include:
- Radiolabeling with [18F]fluoride under anhydrous conditions.
- Conjugation via thiol-maleimide click chemistry .
- Quality Control : Validate radiochemical purity using radio-HPLC and assess stability in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
